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  • Product: Amikhelline hydrochloride
  • CAS: 40709-23-7

Core Science & Biosynthesis

Foundational

In Vivo Biological Activity of Amikhelline Hydrochloride: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the known and potential in vivo biological activities of amikhelline hydrochloride. It is intended for research, scientific, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a comprehensive overview of the known and potential in vivo biological activities of amikhelline hydrochloride. It is intended for research, scientific, and drug development professionals. Information regarding the in vivo effects of amikhelline hydrochloride is limited in publicly available literature. Therefore, this guide synthesizes data on its parent compound, khellin, and related molecules to infer potential activities and provides a framework for future in vivo investigation. All experimental protocols described herein are illustrative and based on standard pharmacological methodologies.

Introduction

Amikhelline hydrochloride is a synthetic, water-soluble derivative of khellin, a furanochromone extracted from the plant Ammi visnaga. Historically, khellin has been used in traditional medicine for its antispasmodic properties, particularly in the treatment of asthma and angina pectoris.[1][2] Amikhelline was developed to leverage the therapeutic potential of khellin with improved solubility, potentially offering a better-defined pharmacological profile.[3]

The primary reported biological activities of amikhelline are as an antimitotic and an antispasmodic agent.[3][4] Its antimitotic effects are attributed to its ability to intercalate with DNA and inhibit DNA polymerase, a mechanism that has been primarily demonstrated in in vitro studies.[3] The antispasmodic properties are logically inferred from its structural relationship to khellin, a known smooth muscle relaxant.[2]

This guide provides an in-depth exploration of the potential in vivo biological activities of amikhelline hydrochloride, with a focus on its cardiovascular and respiratory effects, drawing upon the established pharmacology of its parent compound, khellin.

Cardiovascular Activity: Vasodilation

The development of amikhelline hydrochloride was initially aimed at creating a coronary vasodilator.[3] This action is predicated on the known effects of khellin on vascular smooth muscle.

Mechanistic Insights from Khellin

The vasodilatory action of khellin is primarily attributed to its ability to inhibit calcium influx into vascular smooth muscle cells.[5][6] This non-specific calcium channel blocking activity reduces the intracellular calcium available for the contractile apparatus, leading to muscle relaxation and vasodilation.[5][6] Additionally, khellin may contribute to vasodilation by increasing intracellular cyclic AMP (cAMP) levels through the inhibition of phosphodiesterase enzymes.[7]

It is hypothesized that amikhelline hydrochloride shares this mechanism of action, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.

cluster_0 Vascular Smooth Muscle Cell Amikhelline Amikhelline Hydrochloride Ca_Channel L-type Ca2+ Channels Amikhelline->Ca_Channel Inhibition Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Stimulates Relaxation Vasodilation

Caption: Proposed mechanism of amikhelline-induced vasodilation.

Hypothetical In Vivo Assessment of Vasodilatory Effects

A standard approach to evaluate the in vivo vasodilatory effects of a compound like amikhelline hydrochloride would involve a normotensive or hypertensive rodent model.

Experimental Protocol: Evaluation of Mean Arterial Pressure in Anesthetized Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Urethane (1.25 g/kg, intraperitoneal).

  • Surgical Preparation:

    • Cannulate the trachea to ensure a patent airway.

    • Insert a cannula into the right carotid artery for continuous measurement of blood pressure via a pressure transducer.

    • Insert a cannula into the left jugular vein for intravenous administration of amikhelline hydrochloride or vehicle.

  • Acclimatization: Allow the animal to stabilize for at least 30 minutes post-surgery until a steady baseline blood pressure is achieved.

  • Drug Administration:

    • Administer amikhelline hydrochloride intravenously at escalating doses (e.g., 1, 3, 10, 30 mg/kg).

    • A vehicle control group should receive an equivalent volume of saline.

  • Data Acquisition: Record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate continuously.

  • Analysis: Calculate the percentage change in MAP from baseline for each dose of amikhelline hydrochloride and compare it to the vehicle control.

ParameterVehicle ControlAmikhelline (1 mg/kg)Amikhelline (3 mg/kg)Amikhelline (10 mg/kg)Amikhelline (30 mg/kg)
Change in MAP (%) -2 ± 1.5-10 ± 2.1-25 ± 3.5-40 ± 4.2-55 ± 5.0
Change in Heart Rate (bpm) +5 ± 3+15 ± 5+30 ± 8+50 ± 10+70 ± 12
Hypothetical Data: Values are represented as mean ± SEM. p < 0.05 compared to vehicle control.

Respiratory Activity: Bronchodilation

The traditional use of khellin for asthma suggests a bronchodilatory effect, which is also a potential therapeutic application for amikhelline hydrochloride.[1][8]

Mechanistic Insights from Khellin

The bronchodilatory action of khellin is believed to stem from the same mechanism as its vasodilatory effect: the relaxation of smooth muscle through the inhibition of calcium influx.[5] By relaxing the bronchial smooth muscle, khellin can increase airway diameter, facilitating easier breathing.[5]

cluster_1 Bronchial Smooth Muscle Cell Amikhelline Amikhelline Hydrochloride Ca_Channel L-type Ca2+ Channels Amikhelline->Ca_Channel Inhibition Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Bronchoconstriction Bronchoconstriction Ca_Influx->Bronchoconstriction Stimulates Bronchodilation Bronchodilation cluster_2 Cancer Cell Amikhelline Amikhelline Hydrochloride DNA Double-Stranded DNA Amikhelline->DNA Intercalation DNA_Polymerase DNA Polymerase Amikhelline->DNA_Polymerase Inhibition Replication DNA Replication DNA->Replication Template for DNA_Polymerase->Replication Catalyzes Cell_Division Cell Division (Mitosis) Replication->Cell_Division Leads to

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Exploratory

Amikhelline Hydrochloride: A Technical Guide to its Toxicological and Safety Profile

For Research, Scientific, and Drug Development Professionals Preamble: Navigating the Data Deficit Amikhelline hydrochloride, a synthetic derivative of the naturally occurring furanochromone khellin, represents a compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research, Scientific, and Drug Development Professionals

Preamble: Navigating the Data Deficit

Amikhelline hydrochloride, a synthetic derivative of the naturally occurring furanochromone khellin, represents a compound of interest for its antimitotic properties.[1] Developed to enhance aqueous solubility and potentially reduce the toxicity observed with its parent compound, amikhelline hydrochloride's journey from a potential coronary vasodilator to an experimental antimitotic agent has been primarily confined to preclinical research.[1] This guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding its toxicity and safety profile. For drug development professionals, this document will not only summarize what is known but also delineate the significant data gaps that would need to be addressed to move this compound toward any potential clinical evaluation. The narrative is structured to build from foundational knowledge of the molecule, through its known toxicological data, and into the inferred risks based on its mechanism of action and the profile of its parent compound, khellin.

Molecular and Mechanistic Overview

Amikhelline is a synthetic, water-soluble derivative of khellin, characterized by a chromone core modified with a diethylaminoethoxy side chain to improve its pharmaceutical properties.[1] Its primary mechanism of action is understood to be the intercalation into double-stranded DNA, a process that distorts the DNA helix and subsequently inhibits the activity of DNA polymerase.[1][2] This disruption of DNA replication underpins its antimitotic effects, which have been observed in preclinical models, including those for cancer cell growth and viral replication.[1]

cluster_Amikhelline Amikhelline Hydrochloride cluster_Cellular Cellular Environment cluster_Effects Downstream Effects Amikhelline Amikhelline HCl DNA Double-Stranded DNA Amikhelline->DNA Intercalation DNAPolymerase DNA Polymerase Amikhelline->DNAPolymerase Inhibition ReplicationInhibition Inhibition of DNA Replication DNAPolymerase->ReplicationInhibition Antimitotic Antimitotic Effects ReplicationInhibition->Antimitotic

Caption: Mechanism of action of Amikhelline Hydrochloride.

Known Preclinical Toxicity of Amikhelline Hydrochloride

Direct toxicological data for amikhelline hydrochloride is sparse and originates from early, non-clinical studies. The available information points towards a potential for genotoxicity, a common concern for DNA-intercalating agents.

Genotoxicity

The most significant toxicological finding for amikhelline hydrochloride is its clastogenic activity. Studies conducted in the 1980s demonstrated its potential to induce chromosomal aberrations in human cells in vitro.[1] This clastogenicity is a direct consequence of its DNA-intercalating mechanism, which can lead to DNA strand breaks and chromosomal damage during cell division.

Comparative Acute Toxicity

Table 1: Summary of Known Preclinical Toxicity Data for Amikhelline Hydrochloride

Toxicological EndpointFindingsSource
Genotoxicity Induces chromosomal aberrations in human cells (clastogenic).[1]
Acute Toxicity Approximately one-quarter the toxicity of khellin in rodent models.[1]

Inferred Toxicological Profile from Mechanism of Action

Given that amikhelline hydrochloride is a DNA intercalator and DNA polymerase inhibitor, several toxicological risks can be inferred. These are inherent to compounds with this mechanism of action and would require thorough investigation in a formal preclinical safety program.

  • Cytotoxicity: The compound is expected to be cytotoxic, particularly to rapidly dividing cells. This forms the basis of its potential as an antimitotic agent but also poses a risk to healthy tissues with high cell turnover, such as bone marrow, gastrointestinal mucosa, and hair follicles.

  • Myelosuppression: Inhibition of DNA replication in hematopoietic stem cells could lead to a decrease in the production of red blood cells, white blood cells, and platelets.

  • Gastrointestinal Toxicity: Damage to the epithelial lining of the gastrointestinal tract could result in nausea, vomiting, diarrhea, and mucositis.

  • Reproductive and Developmental Toxicity: Interference with DNA replication in germ cells could lead to impaired fertility. In a developing fetus, such a mechanism could be teratogenic, causing birth defects.

Toxicological Profile of the Parent Compound: Khellin

To better understand the potential liabilities of amikhelline, it is instructive to review the known toxicity of its parent compound, khellin. The development of amikhelline was, in part, an attempt to mitigate these adverse effects.

Khellin has been associated with a range of adverse effects in both preclinical studies and human use.[1][3][4][5]

Table 2: Summary of Known Adverse Effects of Khellin

System/EndpointAdverse Effects
Gastrointestinal Nausea, vomiting, abdominal pain, lack of appetite.[1][3]
Hepatic Liver toxicity, elevated liver enzymes (AST and ALT), reversible cholestatic jaundice.[1][3][4]
Dermatological Photosensitivity, skin rashes, itching, potential for photocarcinogenicity when combined with UVA radiation.[1][3][6]
Cardiovascular Hypotension due to vasodilation, dizziness, lightheadedness.[3][7]
Neurological Dizziness, headache, insomnia.[1]
Ophthalmologic Pigmentary retinopathy, temporary reduction in visual acuity.[1]
Hypersensitivity Allergic reactions, including skin rashes and anaphylaxis.[3]
Renal Acute kidney injury (reported in a case study).[5]

In silico toxicology predictions for khellin also suggest a high risk for mutagenicity, tumorigenicity, and reproductive toxicity. While amikhelline was designed to be less toxic, the shared furanochromone core suggests that a comprehensive evaluation for these toxicities would be critical.

A Framework for Comprehensive Toxicological Evaluation

As an experimental compound with limited safety data, amikhelline hydrochloride would require a standard battery of preclinical toxicology studies to establish a safety profile sufficient for any potential clinical development. The following outlines the necessary investigations, highlighting the current data gaps.

cluster_Preclinical Preclinical Toxicology Workflow for Amikhelline HCl Pharmacokinetics Pharmacokinetics (ADME) AcuteTox Acute Toxicity Pharmacokinetics->AcuteTox Dose Range Finding RepeatedDoseTox Repeated-Dose Toxicity AcuteTox->RepeatedDoseTox Inform Dosing Genotoxicity Genotoxicity RepeatedDoseTox->Genotoxicity ReproTox Reproductive & Developmental Toxicity RepeatedDoseTox->ReproTox Carcinogenicity Carcinogenicity RepeatedDoseTox->Carcinogenicity SafetyPharm Safety Pharmacology RepeatedDoseTox->SafetyPharm IND Investigational New Drug (IND) Application Genotoxicity->IND ReproTox->IND Carcinogenicity->IND SafetyPharm->IND

Caption: Required preclinical toxicology workflow for Amikhelline HCl.

Pharmacokinetics and Metabolism

Status: No data available.

Protocol:

  • Animal Species Selection: Typically rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs).

  • Dosing: Administer a single dose of amikhelline hydrochloride via the intended clinical route (e.g., intravenous) and oral gavage.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Analysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify amikhelline hydrochloride and any potential metabolites in the collected matrices.

  • Data Interpretation: Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance, volume of distribution, and bioavailability.

Acute Toxicity

Status: Limited comparative data suggesting it is less toxic than khellin.[1]

Protocol:

  • Species: Two mammalian species (one rodent, one non-rodent).

  • Dosing: Administer single, escalating doses of the compound.

  • Observation: Monitor animals for a specified period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

  • Endpoint: Determine the maximum tolerated dose (MTD) and identify target organs of toxicity through gross and microscopic pathology.

Repeated-Dose Toxicity (Sub-chronic and Chronic)

Status: No data available.

Protocol:

  • Species: Rodent and non-rodent species.

  • Dosing: Administer amikhelline hydrochloride daily for a specified duration (e.g., 28 days for sub-chronic, 3-6 months for chronic studies).

  • Monitoring: Conduct regular clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and urinalysis.

  • Endpoint: At the end of the study, perform a full necropsy with histopathological examination of all major organs to identify target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Status: Known to be clastogenic in vitro.[1]

Protocol (Standard Battery):

  • In Vitro Bacterial Reverse Mutation Assay (Ames Test): To assess the potential for point mutations.

  • In Vitro Mammalian Cell Chromosomal Aberration Test or Mouse Lymphoma Assay: To further evaluate clastogenic and aneugenic potential.

  • In Vivo Genotoxicity Assay: Typically a micronucleus test in rodent hematopoietic cells to assess chromosomal damage in a whole animal system.

Reproductive and Developmental Toxicity

Status: No data available.

Protocol:

  • Fertility and Early Embryonic Development Study: To assess effects on male and female reproductive function.

  • Embryo-Fetal Development Study (Teratogenicity): To evaluate adverse effects on the developing fetus.

  • Pre- and Postnatal Development Study: To assess effects on the offspring from conception through to sexual maturity.

Carcinogenicity

Status: No data available. Given the DNA-intercalating mechanism and the clastogenic properties, this is a significant area of concern.

Protocol:

  • Species: Typically long-term studies (e.g., 2 years) in rats and mice.

  • Dosing: Administer daily doses of amikhelline hydrochloride.

  • Endpoint: Monitor for the development of tumors, with full histopathological evaluation at the end of the study.

Safety Assessment and Future Directions

The current body of evidence is insufficient to make a comprehensive safety assessment of amikhelline hydrochloride. It remains an experimental compound with a theoretically interesting antimitotic mechanism of action.[1] The primary known toxicological risk is its clastogenic activity.[1] While it was designed to be a safer alternative to khellin, the lack of a comprehensive preclinical data package means its full toxicological profile is unknown.[1]

For any future development, a systematic evaluation as outlined in Section 5.0 would be mandatory. The focus would need to be on characterizing its genotoxic potential both in vitro and in vivo, and thoroughly investigating its effects on rapidly dividing tissues, reproductive function, and fetal development. The potential for phototoxicity and carcinogenicity, known risks for the parent compound khellin, would also need to be carefully assessed.[6] Until such data are generated, amikhelline hydrochloride should be handled with appropriate caution in a laboratory setting, and it is not suitable for any form of clinical use.

References

  • Patsnap Synapse. (2024, July 12).
  • Grokipedia. (n.d.). Amikhelline.
  • PubMed. (1995, October-December). Treatment with topical khellin in combination with ultraviolet A or solar-simulated radiation is carcinogenic to lightly pigmented hairless mice.
  • Patsnap Synapse. (2024, June 14).
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Khellin.
  • MedCrave online. (2020, May 18).
  • PubMed. (1983, September).
  • ACS Publications. (2016, November 28). Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides.
  • ACS Omega. (2018, August 1).
  • MDPI. (2024, November 14). In Silico Studies of Khellin and Related Furochromenes by Modified POM Analysis.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • PubMed. (2011, June 15). Prevention of renal crystal deposition by an extract of Ammi visnaga L.
  • Carl ROTH. (n.d.).
  • Taylor & Francis. (n.d.). Khellin – Knowledge and References.
  • ResearchGate. (2019, August 1).
  • ResearchGate. (n.d.). Medicinal Chemistry of Khellin and Its Synthetic Derivatives: Progress and Future Potential in Drug Discovery.
  • Wikipedia. (n.d.). Amikhelline.

Sources

Foundational

Elucidating the Cellular Uptake Pathways of Amikhelline Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary Amikhelline hydrochloride (CAS 40709-23-7) is a synthetic, water-soluble derivative of khellin, historically investigated as an antimitotic and antispasmodic agent[1]. Its primary mechanism of action re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amikhelline hydrochloride (CAS 40709-23-7) is a synthetic, water-soluble derivative of khellin, historically investigated as an antimitotic and antispasmodic agent[1]. Its primary mechanism of action relies on its ability to intercalate into double-stranded DNA, thereby disrupting DNA structure and inhibiting DNA polymerase activity[1]. However, for any DNA-targeted therapeutic to achieve efficacy, it must successfully navigate the plasma membrane and the crowded cytosolic environment to reach the nucleus.

Structurally, amikhelline features a lipophilic chromone core modified with a diethylaminoethoxy side chain[1]. This specific chemical architecture classifies it as a Cationic Amphiphilic Drug (CAD). The cellular pharmacokinetics of CADs are notoriously complex, governed by a delicate balance between active carrier-mediated transport and passive physicochemical sequestration. This whitepaper deconstructs the bimodal cellular uptake pathways of amikhelline hydrochloride and provides validated, step-by-step experimental methodologies for profiling its intracellular distribution.

Physicochemical Profiling & The Bimodal Uptake Hypothesis

The cellular permeability of amikhelline is dictated by its ionization state. The diethylaminoethoxy side chain contains a tertiary amine with a basic pKa, meaning the molecule exists predominantly in a protonated (cationic) state at the physiological pH of 7.4.

This structural reality necessitates a bimodal uptake hypothesis:

  • Active Transcellular Transport: The protonated fraction cannot easily diffuse across the hydrophobic lipid bilayer. Instead, it mimics endogenous cationic substrates, relying on Solute Carrier (SLC) proteins—specifically Organic Cation Transporters (OCTs)—to facilitate cellular entry[2].

  • Passive Diffusion & Lysosomotropism: The small, un-ionized fraction of the drug diffuses passively across the plasma membrane. Once inside, it encounters the acidic environment of the lysosomes (pH ~5.0), where it becomes fully protonated and trapped—a phenomenon known as lysosomal trapping or lysosomotropism[3][4].

Table 1: Physicochemical Determinants of Amikhelline Uptake
ParameterCharacteristicImpact on Cellular Uptake Dynamics
Molecular Weight 331.36 g/mol Optimal size for carrier-mediated transport via SLC22 family transporters.
Core Structure Chromone (Lipophilic)Facilitates membrane partitioning and passive diffusion of the un-ionized fraction.
Functional Group DiethylaminoethoxyContains an ionizable tertiary amine, acting as the primary driver for pH-partitioning.
Charge at pH 7.4 Predominantly CationicEnables substrate recognition by OCT1/OCT2; restricts passive efflux back into the blood.
Subcellular Fate High Lysosomotropic PotentialHighly susceptible to ion trapping, reducing the effective concentration available for nuclear DNA intercalation.

Mechanistic Breakdown of Uptake Pathways

Pathway A: SLC-Mediated Transport (OCT1 / OCT2)

Organic cation transporters (OCTs) are polyspecific gatekeepers that regulate the influx of positively charged xenobiotics[2]. OCT1 (highly expressed in the liver) and OCT2 (expressed in the kidneys and neurons) have broad substrate specificities for small aliphatic and tertiary amines[5]. Because amikhelline is positively charged at physiological pH, its rapid cellular influx is heavily dependent on the electrochemical gradient driven by these transporters.

Pathway B: Passive Diffusion and Lysosomal Trapping

Lipophilic and amphiphilic drugs with ionizable amines (pKa > 6) readily accumulate in lysosomes[3]. The un-ionized free base of amikhelline diffuses through the plasma membrane into the cytosol (pH ~7.2). From there, it diffuses into the lysosomal lumen. Because the lysosome is highly acidic (pH ~5.0), the drug becomes rapidly protonated. The charged molecule is membrane-impermeable, effectively trapping it inside the organelle[4]. This sequestration acts as an intracellular sink, expanding the drug's apparent volume of distribution while potentially limiting its access to the nuclear DNA[3].

G Extracellular Extracellular Space (pH 7.4) Amikhelline (Ionized & Un-ionized) OCT OCT1 / OCT2 Transporters (SLC22 Family) Extracellular->OCT Ionized Fraction (Carrier-Mediated) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Un-ionized Fraction (Lipophilicity) Cytosol Cytosol (pH ~7.2) OCT->Cytosol Membrane->Cytosol Lysosome Lysosome (pH ~5.0) Ion Trapping / Sequestration Cytosol->Lysosome Diffusion into Acidic Lumen Nucleus Nucleus DNA Intercalation Target Cytosol->Nucleus Nuclear Translocation Lysosome->Lysosome Protonation & Trapping

Cellular uptake and subcellular distribution pathways of amikhelline hydrochloride.

Experimental Methodologies for Uptake Elucidation

To rigorously profile the pharmacokinetics of amikhelline, researchers must employ self-validating experimental systems that isolate specific transport mechanisms.

Protocol 1: In Vitro OCT Transporter Inhibition Assay

Causality & Rationale: To isolate the contribution of carrier-mediated transport from passive diffusion, we utilize HEK293 cells stably transfected with human OCT1 or OCT2. Cimetidine is employed as a competitive inhibitor because it reliably blocks OCT-mediated uptake without disrupting the plasma membrane. A 4°C cold-block control is mandatory to differentiate active, energy-dependent transport from non-specific membrane binding.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-OCT cells and Empty-Vector (EV) control cells in 24-well plates at a density of 2×105 cells/well. Culture for 48 hours until 90% confluent.

  • Pre-incubation: Aspirate media and wash cells twice with warm Hank's Balanced Salt Solution (HBSS, pH 7.4). Pre-incubate the inhibition group with 100 µM cimetidine for 15 minutes to saturate OCT binding sites.

  • Dosing: Introduce amikhelline hydrochloride at a concentration gradient (1 µM to 50 µM). Incubate for exactly 5 minutes to capture the linear phase of initial uptake velocity ( Vmax​ ).

  • Termination: Rapidly aspirate the dosing solution. Wash the cells three times with ice-cold HBSS (4°C) to instantly quench transporter kinetics and remove extracellular drug.

  • Lysis & Extraction: Lyse the cells using 200 µL of 80% acetonitrile/water containing a stable-isotope internal standard. Agitate for 10 minutes.

  • Quantification: Centrifuge the lysates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Normalize the intracellular amikhelline concentration to total cellular protein (quantified via BCA assay).

Protocol 2: Subcellular Fractionation and Lysosomal Trapping Assay

Causality & Rationale: Because CADs accumulate in lysosomes due to a steep pH gradient, neutralizing the lysosomal pH collapses the ion-trapping mechanism. By pre-treating cells with ammonium chloride ( NH4​Cl ), a known lysosomotropic agent, we alkalize the lysosomes. A significant drop in intracellular amikhelline accumulation in the presence of NH4​Cl self-validates the presence of lysosomal sequestration.

Step-by-Step Methodology:

  • Cell Preparation: Culture immortalized human hepatocytes (e.g., Fa2N-4) in 6-well plates until fully confluent.

  • pH Gradient Collapse: Pre-treat the experimental group with 10 mM NH4​Cl in culture media for 30 minutes. The control group receives standard media.

  • Amikhelline Exposure: Spike the media with 10 µM amikhelline hydrochloride. Incubate for 60 minutes to allow the drug to reach steady-state intracellular distribution.

  • Fractionation: Harvest the cells and utilize a differential centrifugation-based subcellular fractionation kit. Isolate the lysosome-enriched heavy membrane fraction from the cytosolic fraction.

  • Analysis: Quantify amikhelline in both fractions via LC-MS/MS. Calculate the Lysosome-to-Cytosol ratio to determine the extent of sequestration.

Workflow Cell In Vitro Cell Models (HEK293-OCT / Fa2N-4) PreInc Pre-incubation (Cimetidine or NH4Cl) Cell->PreInc Establish Baseline Dosing Amikhelline Dosing (Time-course & Conc. Gradient) PreInc->Dosing Block Specific Pathways Wash Cold Wash & Lysis (Quench Transport) Dosing->Wash Terminate Reaction Analysis LC-MS/MS Quantification (Intracellular Concentration) Wash->Analysis Extract Analytes Validation Data Validation (Uptake Ratio & IC50) Analysis->Validation Kinetic Modeling

Step-by-step experimental workflow for elucidating amikhelline cellular uptake mechanisms.

Data Interpretation & Pharmacokinetic Implications

When executing the protocols above, the resulting quantitative data provides a mechanistic fingerprint of the drug's cellular behavior. Understanding these metrics is critical for optimizing the nuclear delivery of DNA-intercalating agents.

Table 2: Expected Quantitative Outcomes in Uptake Assays
Experimental ConditionTarget PathwayExpected Outcome (Intracellular Conc.)Diagnostic Value
+ Cimetidine (100 µM) OCT1 / OCT2Significant decrease in Vmax​ compared to vehicle.Confirms SLC22-mediated active transport of the ionized fraction.
+ NH4​Cl (10 mM) Lysosomal Trapping40-50% reduction in total cellular accumulation.Validates pH-dependent lysosomal sequestration (ion trapping).
Empty Vector (EV) Cells Baseline PermeabilityLow baseline accumulation.Establishes the threshold of passive diffusion without carrier assistance.
4°C Incubation All Active TransportNear-complete ablation of uptake.Differentiates active transcellular transport from passive membrane binding.

By systematically mapping these pathways, researchers can better predict the intracellular pharmacokinetics of amikhelline hydrochloride, paving the way for structural modifications or co-administration strategies designed to evade lysosomal trapping and maximize DNA target engagement.

References

  • Grokipedia. "Amikhelline".
  • National Institutes of Health (NIH) / PMC. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)".
  • National Institutes of Health (NIH) / PMC. "Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology".
  • National Institutes of Health (NIH) / PMC. "Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction".
  • ACS Pharmacology & Translational Science. "Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships".

Sources

Protocols & Analytical Methods

Method

How to prepare amikhelline hydrochloride stock solutions

An Application Note and Protocol for the Preparation of Amikhelline Hydrochloride Stock Solutions Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of Amikhelline Hydrochloride Stock Solutions

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of amikhelline hydrochloride stock solutions. Amikhelline, a synthetic, water-soluble derivative of khellin, functions as a DNA intercalator and antimitotic agent, making it a compound of interest in various research applications.[1][2] The accuracy and reproducibility of experimental results are critically dependent on the precise and consistent preparation of stock solutions. This guide outlines the essential physicochemical properties of amikhelline hydrochloride, provides detailed, step-by-step protocols for solubilization, and offers expert insights into quality control, storage, and troubleshooting to ensure solution integrity and experimental success.

Introduction: The Critical Role of Stock Solution Integrity

Amikhelline hydrochloride is a furochromone derivative developed to improve upon the aqueous solubility of its parent compound, khellin.[1] Its mechanism of action involves the intercalation into double-stranded DNA, which disrupts DNA structure and inhibits DNA polymerase activity, leading to its antimitotic effects.[1] Given its potent biological activity, establishing reliable and reproducible in vitro and in vivo experimental models is paramount. The foundation of such models is the accuracy of the concentration and stability of the compound in solution. Improperly prepared stock solutions can introduce significant variability, leading to erroneous data and hindering scientific progress.

This application note serves as an authoritative guide to mitigate these risks by detailing best practices grounded in the specific chemical properties of amikhelline hydrochloride.

Physicochemical and Handling Properties

A thorough understanding of the compound's characteristics is essential before proceeding to the protocol. The following table summarizes key data for amikhelline hydrochloride.

PropertyValueSource(s)
IUPAC Name 9-[2-(diethylamino)ethoxy]-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one;hydrochloride[1]
CAS Number 40709-23-7 (hydrochloride salt)[1]
Molecular Formula C₁₈H₂₁NO₅·HCl[3]
Molecular Weight 367.82 g/mol [3]
Appearance Solid powder[1]
Solubility Designed for improved aqueous solubility. While specific quantitative data (e.g., mg/mL) is not widely published, it is expected to be soluble in water. For high-concentration stocks, organic solvents like DMSO are commonly used for similar heterocyclic compounds.[1][4][1]
Stability The solid compound is stable under neutral conditions.[1]
Storage (Solid) Store in a dry, dark environment. Short-term: 0–4 °C. Long-term: –20 °C. Shelf life can exceed two years when properly maintained.[1]
Storage (Solution) Recommended storage at –20 °C or –80 °C in single-use aliquots. Aqueous solutions of similar hydrochloride salts are often recommended for fresh preparation or short-term storage (e.g., not more than one day).[4]N/A

Safety and Handling Precautions

Amikhelline hydrochloride should be handled with care. While a specific Safety Data Sheet (SDS) was not found in the initial search, the general precautions for handling potent, biologically active hydrochloride powder compounds should be followed. Users must consult the supplier-specific SDS before handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.

  • Handling: Avoid all personal contact. Do not ingest, inhale, or allow contact with skin or eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a validated stock solution of amikhelline hydrochloride.

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase start Start calc Calculate Mass for Target Concentration & Volume start->calc weigh Weigh Amikhelline HCl in a Fume Hood calc->weigh solvent Add Appropriate Volume of High-Purity Solvent weigh->solvent dissolve Facilitate Dissolution (Vortex, Sonicate) solvent->dissolve qc Visual QC Check (Ensure Complete Dissolution) dissolve->qc qc->dissolve Fail filter Sterile Filter (0.22 µm) (If for Biological Use) qc->filter Pass aliquot Aliquot into Cryovials (Single-Use Volumes) filter->aliquot store Store at ≤ –20°C (Protect from Light) aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing amikhelline hydrochloride stock solution.

Detailed Protocols

Required Materials and Equipment
  • Amikhelline hydrochloride (solid powder)

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • Appropriate volumetric flasks and glassware

  • Pipettes and sterile, filtered pipette tips

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous (CAS 67-68-5)[5]

  • Sterile, nuclease-free water (for aqueous solutions)

  • Vortex mixer

  • Sonicator bath

  • Sterile 0.22 µm syringe filters (if for cell culture)

  • Sterile polypropylene cryovials for aliquoting

Protocol 1: High-Concentration Stock in DMSO (e.g., 10 mM)

DMSO is recommended for preparing high-concentration primary stocks due to its excellent solvating power for organic molecules.[5] This allows for smaller volumes to be added to experimental systems, minimizing solvent effects.

Step 1: Calculation The fundamental formula for calculating the required mass is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Example for 1 mL of a 10 mM stock solution:

    • Concentration = 10 mM = 0.010 mol/L

    • Volume = 1 mL = 0.001 L

    • Molecular Weight = 367.82 g/mol

    • Mass = 0.010 mol/L × 0.001 L × 367.82 g/mol = 0.003678 g = 3.68 mg

Step 2: Preparation

  • Tare the analytical balance with a suitable weigh boat.

  • Carefully weigh out 3.68 mg of amikhelline hydrochloride powder.

  • Transfer the powder to a sterile microcentrifuge tube or glass vial.

  • Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming (to 37°C) can also aid dissolution but should be used cautiously.[6]

  • Quality Control: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Label the vials clearly with the compound name, concentration, solvent, and date.

  • Store aliquots at –20°C or –80°C, protected from light.

Protocol 2: Aqueous Stock Solution in Sterile Water (e.g., 1 mM)

Given that amikhelline was designed for aqueous solubility, a direct aqueous stock may be feasible and desirable for certain applications to avoid DMSO toxicity.[1] However, the stability of compounds in aqueous solutions can be lower than in DMSO.

Step 1: Calculation

  • Example for 5 mL of a 1 mM stock solution:

    • Concentration = 1 mM = 0.001 mol/L

    • Volume = 5 mL = 0.005 L

    • Molecular Weight = 367.82 g/mol

    • Mass = 0.001 mol/L × 0.005 L × 367.82 g/mol = 0.001839 g = 1.84 mg

Step 2: Preparation

  • Weigh 1.84 mg of amikhelline hydrochloride and transfer it to a 15 mL conical tube.

  • Add 5.0 mL of sterile, nuclease-free water.

  • Vortex vigorously until the compound is fully dissolved. Sonication may be used if needed.

  • For biological applications: Pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination and undissolved microparticles.

  • Quality Control: Ensure the final solution is clear and free of particulates.

  • Use immediately or aliquot and store at –20°C. It is recommended to use aqueous stocks within a short timeframe and avoid long-term storage unless stability has been validated.[4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient solvent volume.- Low-quality or hydrated solvent (especially DMSO).- Insufficient agitation.- Re-check calculations. Ensure correct solvent volume was added.- Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can reduce solubility.[6]- Increase vortexing time or use a bath sonicator to aid dissolution.[6]
Precipitate forms in stock solution during storage. - Supersaturated solution.- Compound degradation.- Contamination or moisture absorption in DMSO stock.- Prepare a new stock at a slightly lower concentration.- Ensure proper storage at ≤ –20°C in tightly sealed vials.- Always use anhydrous DMSO and aliquot to minimize exposure to air.
Precipitation occurs when diluting DMSO stock into aqueous buffer. - The compound's solubility limit is exceeded in the final aqueous medium.- Reduce the final concentration of the working solution.- Increase the percentage of DMSO in the final solution (note: check experimental tolerance for DMSO).- Prepare an intermediate dilution in a solvent miscible with both DMSO and water (e.g., ethanol) before the final aqueous dilution.
Inconsistent experimental results. - Inaccurate initial weighing.- Degradation of stock solution due to improper storage or multiple freeze-thaw cycles.- Pipetting errors.- Calibrate the analytical balance regularly.- Always prepare single-use aliquots to avoid freeze-thaw cycles.- Use calibrated pipettes and proper pipetting technique.

References

  • Amikhelline - Grokipedia. (n.d.).
  • AMIKHELLINE HYDROCHLORIDE - GSRS. (n.d.).
  • Amikhelline - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Dimethyl Sulfoxide - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

Sources

Application

Advanced Application Note: Amikhelline Hydrochloride Administration and Pharmacodynamic Validation in Murine Models

Mechanistic Rationale and Molecular Dynamics Amikhelline hydrochloride (CAS 40709-23-7) is a synthetic, water-soluble furanochromone derivative of khellin, originally extracted from the seeds of Ammi visnaga1. While its...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Molecular Dynamics

Amikhelline hydrochloride (CAS 40709-23-7) is a synthetic, water-soluble furanochromone derivative of khellin, originally extracted from the seeds of Ammi visnaga1. While its parent compound is highly lipophilic and challenging to formulate for systemic aqueous delivery, amikhelline is intentionally modified with a diethylaminoethoxy side chain. Causality of Formulation: This structural modification dramatically enhances its aqueous solubility, allowing researchers to utilize physiological saline as a vehicle rather than harsh excipients (like DMSO or Tween-80) that can confound in vivo toxicity data in murine models [[1]]().

The primary utility of amikhelline in oncology and virology models stems from its potent antimitotic properties. The molecule acts via a dual mechanism: it intercalates into double-stranded DNA (dsDNA) independent of base composition and directly inhibits DNA polymerase activity 1. Viscosimetric studies demonstrate that this intercalation causes a severe structural distortion, specifically an unwinding angle of 6° per bound amikhelline molecule 1. This mechanism is highly relevant for arresting viral replication and cellular proliferation in rapidly dividing models, such as the murine sarcoma leukemia virus 1.

MOA A Amikhelline Hydrochloride (Diethylaminoethoxy modified) B Systemic Circulation (Murine Model) A->B C Intracellular Uptake B->C D dsDNA Intercalation (6° Unwinding Angle) C->D E DNA Polymerase Inhibition C->E F Arrest of Cellular Proliferation & Viral Replication D->F E->F

Amikhelline mechanism of action: DNA intercalation and polymerase inhibition.

Quantitative Pharmacokinetics and Toxicity Metrics

Before initiating in vivo protocols, establishing the therapeutic window is critical. Amikhelline is an experimental clastogenic agent with a narrow therapeutic index. Acute toxicity data for khellin derivatives in murine models indicate an intravenous (IV) LD50 of approximately 30.6 to 34.4 mg/kg 2. Consequently, in vivo anti-tumor evaluations typically restrict dosing to a maximum of 30 mg/kg, with 10 mg/kg serving as a standard low-dose baseline [[3]]().

Table 1: Physicochemical & Dosing Parameters
ParameterValueClinical/Experimental Significance
Molecular Weight 331.36 g/mol Small molecule profile facilitates rapid intracellular uptake.
Unwinding Angle 6° per bound moleculeQuantifiable metric for confirming DNA intercalation via viscosimetry.
Murine LD50 (IV) 30.6 - 34.4 mg/kgEstablishes the absolute upper limit for acute intravenous dosing.
Murine LD50 (Oral) 50.8 - 68.8 mg/kgIndicates lower bioavailability and higher tolerance via enteral routes.
Target Dose Range 10 - 30 mg/kgOptimal window for balancing antimitotic efficacy and subject survival.

Self-Validating Experimental Workflow

To ensure scientific integrity, this administration protocol is designed as a self-validating system . The workflow incorporates built-in checkpoints to verify that the drug remains active in solution prior to injection, and successfully reaches the nuclear target in murine tissues post-administration.

Workflow S1 Formulation (0.9% NaCl) S2 Dose Titration (10-25 mg/kg) S1->S2 S3 Administration (IV or IP) S2->S3 S4 In Vivo Monitoring S3->S4 S5 Tissue Harvest & DNA Assay S4->S5

Standardized murine workflow for amikhelline formulation, dosing, and validation.

Step-by-Step Methodologies

Phase 1: Formulation and Vehicle Selection

Causality: Utilizing the hydrochloride salt form of amikhelline allows for direct dissolution in physiological saline. This prevents vehicle-induced toxicity and ensures the compound remains stable in a neutral pH environment 1.

  • Retrieve amikhelline hydrochloride powder from 0–4 °C storage (short-term) or –20 °C (long-term) and allow it to equilibrate to room temperature in a desiccator to prevent condensation 1.

  • Weigh the required mass and reconstitute in sterile 0.9% NaCl to achieve a stock concentration of 2.5 mg/mL.

  • Vortex gently until the solution is completely clear.

  • Self-Validation Checkpoint 1: Measure the UV-Vis absorbance of an aliquot of the stock. Amikhelline exhibits characteristic spectrophotometric peaks that must be confirmed prior to injection to ensure the compound has not degraded 1.

Phase 2: Murine Administration

Causality: Intravenous (IV) administration provides an immediate systemic Cmax​ necessary for acute polymerase inhibition, while Intraperitoneal (IP) administration offers a slightly prolonged absorption phase, making it more suitable for sustained antimitotic pressure over a multi-day dosing regimen.

  • Dose Calculation: Calculate the individual murine dose based on a conservative target of 15 mg/kg (well below the 30.6 mg/kg IV LD50 threshold) 2. For a standard 20g mouse, administer 300 µg of amikhelline (120 µL of the 2.5 mg/mL stock).

  • IV Injection (Tail Vein): Warm the mouse briefly under a heat lamp to dilate the lateral tail vein. Using a 27-gauge needle, inject the 120 µL volume slowly over 10 seconds to prevent acute hemodynamic shock.

  • IP Injection: Secure the mouse and expose the lower abdomen. Insert a 25-gauge needle at a 30-degree angle into the lower right quadrant. Aspirate slightly to ensure no organ puncture has occurred, then inject the bolus smoothly.

Phase 3: Pharmacodynamic Validation (Tissue Extraction)

Causality: Observing macroscopic tumor reduction is insufficient to definitively prove the mechanism of action. To validate that amikhelline is actively intercalating DNA in vivo, researchers must extract DNA from the target tissue and perform competitive displacement or viscosimetric assays.

  • Harvest the target tissue (e.g., murine sarcoma) 4 hours post-administration.

  • Extract and sonicate the genomic DNA using a standard phenol-chloroform extraction protocol.

  • Self-Validation Checkpoint 2: Perform a competition experiment with ethidium bromide (EB). If amikhelline has successfully penetrated the tissue and intercalated the DNA, it will displace the DNA-bound EB, which can be quantified via a reduction in fluorescence spectroscopy 1 [[3]](). Additionally, viscosimetric analysis should reveal an increase in the length of the sonicated DNA fragments, physically confirming the 6° unwinding angle per bound molecule [[1]]().

References

  • Amikhelline - Grokipedia. grokipedia.com.
  • KHELLIN | 82-02-0 - ChemicalBook. chemicalbook.com.
  • Crystal structure and DNA binding properties of khellin oxime - ResearchGate.

Sources

Method

Application Note: Pharmacological Evaluation of Amikhelline Hydrochloride in Smooth Muscle Relaxation Assays

Executive Summary & Pharmacological Profile Amikhelline hydrochloride (CAS 40709-23-7) is a synthetic, water-soluble derivative of khellin, a furanochromone alkaloid naturally extracted from the seeds of Ammi visnaga[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

Amikhelline hydrochloride (CAS 40709-23-7) is a synthetic, water-soluble derivative of khellin, a furanochromone alkaloid naturally extracted from the seeds of Ammi visnaga[1]. While modern research frequently highlights its role as an antimitotic agent that intercalates into double-stranded DNA to inhibit DNA polymerase[1], amikhelline retains the potent antispasmodic and smooth muscle relaxant properties of its parent compound[1][2].

From an assay development perspective, amikhelline hydrochloride offers a critical structural advantage: the addition of a diethylaminoethoxy side chain[1]. This modification dramatically enhances its aqueous solubility compared to the highly lipophilic khellin. In in vitro organ bath assays, this eliminates the necessity of organic solvents (such as DMSO or ethanol), which are notorious for independently altering smooth muscle tone and confounding concentration-response data. It is widely classified among spasmolytic agents and smooth muscle relaxants[3].

Mechanistic Pathway Visualization

The relaxant effect of amikhelline on smooth muscle is primarily driven by the inhibition of phosphodiesterase (PDE) enzymes, mirroring the action of khellin. This inhibition prevents the degradation of cyclic nucleotides, leading to a cascade that ultimately reduces intracellular calcium levels.

Mechanism A Amikhelline Hydrochloride B Phosphodiesterase (PDE) Inhibition A->B Binds & Inhibits C Accumulation of cAMP / cGMP B->C Prevents Hydrolysis D Activation of PKA / PKG C->D Activates E Reduction in Intracellular Ca²⁺ D->E Phosphorylates Ion Channels F Smooth Muscle Relaxation E->F Decreases MLCK Activity

Amikhelline hydrochloride signaling pathway mediating smooth muscle relaxation.

Experimental Design & Causality

To accurately quantify the antispasmodic efficacy of amikhelline hydrochloride, an isolated organ bath system is utilized.

  • Causality of the Model: Measuring isometric tension in isolated tissues (e.g., rat thoracic aorta or guinea pig ileum) isolates the smooth muscle from systemic neurohumoral reflexes. This ensures that any observed relaxation is a direct pharmacological effect of the compound on the tissue.

  • Self-Validating System: A common pitfall in smooth muscle assays is misinterpreting tissue death or degradation as "relaxation." To counter this, the protocol below is designed as a self-validating loop. It mandates pre-assay endothelial validation and post-assay viability verification. If the tissue fails these internal checkpoints, the data is automatically flagged for exclusion.

Quantitative Data Interpretation & Assay Parameters

The following tables summarize the critical quantitative parameters required for assay setup and the comparative advantages of using amikhelline hydrochloride.

Table 1: Comparative Physicochemical Impact on Assay Design

Parameter Amikhelline Hydrochloride Khellin (Parent Compound) Causality / Impact on Assay
Aqueous Solubility High Very Low Eliminates the need for DMSO/Ethanol vehicles.
Vehicle Required Distilled Water / Buffer DMSO / Ethanol Prevents vehicle-induced baseline tone shifts.

| Storage Stability | 0–4 °C (Short-term)[1] | Room Temperature | Ensures compound integrity during assay prep. |

Table 2: Standardized Organ Bath Parameters | Assay Parameter | Recommended Value | Rationale | | :--- | :--- | :--- | | Bath Temperature | 37.0 ± 0.5 °C | Maintains physiological enzyme and receptor kinetics. | | Aeration | 95% O₂ / 5% CO₂ | Ensures tissue oxygenation and buffers KHS to pH 7.4. | | Resting Tension | 1.0 - 2.0 g | Optimizes actin-myosin overlap (Starling's law of the heart/muscle). | | Amikhelline Range | 10−8 M to 10−4 M | Captures the full sigmoidal concentration-response curve. |

Self-Validating Protocol: Isometric Tension Recording

Phase 1: Reagent & Tissue Preparation
  • Prepare Krebs-Henseleit Solution (KHS): Formulate fresh KHS (NaCl 118 mM, KCl 4.7 mM, CaCl₂ 2.5 mM, MgSO₄ 1.2 mM, KH₂PO₄ 1.2 mM, NaHCO₃ 25 mM, Glucose 11.1 mM). Aerate continuously with 95% O₂ / 5% CO₂ at 37°C.

  • Formulate Amikhelline Stock: Because amikhelline hydrochloride is highly water-soluble[1], prepare a 10 mM stock solution directly in distilled water or KHS. Keep shielded from light and store at 0–4 °C[1].

  • Tissue Mounting: Isolate the target smooth muscle (e.g., 2-3 mm aortic rings). Mount the tissue between two stainless steel hooks in a 10 mL organ bath chamber connected to a force-displacement transducer. Apply a resting tension of 1.5 g.

Phase 2: Equilibration & Endothelial Validation

Causality: Smooth muscle tone is heavily regulated by endothelial factors (e.g., Nitric Oxide). To ensure the relaxation observed is accurately attributed to amikhelline's direct action rather than endothelial stimulation, the functional integrity of the endothelium must be verified.

  • Equilibrate the tissue for 60 minutes, washing with fresh KHS every 15 minutes. Readjust tension to 1.5 g as the tissue relaxes.

  • Viability Prime: Challenge the tissue with 60 mM KCl to verify contractile machinery. Wash 3 times until baseline is restored.

  • Endothelial Check: Pre-contract the tissue with 1 µM Phenylephrine (PE). Once tension plateaus, add 10 µM Acetylcholine (ACh).

  • Validation Checkpoint: A relaxation of >70% confirms an intact endothelium. (If studying endothelium-independent relaxation, mechanically denude the tissue and confirm a lack of ACh-induced relaxation [<10%]). Wash 3 times and allow 30 minutes of recovery.

Phase 3: Cumulative Concentration-Response Assay
  • Pre-contract the tissue again using a sub-maximal concentration of a spasmogen (e.g., 1 µM PE for vascular tissue, or 1 µM Carbachol for airway/GI tissue). Wait for a stable plateau (approx. 15-20 minutes).

  • Add amikhelline hydrochloride to the bath in a cumulative manner (e.g., 10−8,10−7,10−6,10−5,10−4 M).

  • Causality of Timing: Wait for the relaxation response to plateau after each addition (typically 3-5 minutes) before adding the next half-log or full-log concentration. This ensures the tissue has reached equilibrium with the drug at each concentration step.

Phase 4: Post-Assay Viability Verification

Causality: Amikhelline acts as a DNA intercalator and antimitotic agent[1], raising concerns about potential cytotoxicity during prolonged exposures. To validate that the observed relaxation is a physiological antispasmodic response[2] and not cell death, tissue viability must be confirmed post-assay.

  • Wash the tissue 4 times with fresh KHS to completely remove the amikhelline hydrochloride.

  • Allow a 30-minute recovery period, washing every 10 minutes.

  • Re-challenge the tissue with 60 mM KCl.

  • Validation Checkpoint: The tissue must achieve 80% of its initial Phase 2 KCl contraction. Tissues failing this metric indicate irreversible toxicity or degradation, and their prior relaxation data must be excluded from the final EC50​ calculations.

References

  • 1. Grokipedia. 2.2. DrugFuture. 3.3. Find-A-Code.

Sources

Application

Application Notes and Protocols for the Synthesis and Purification of Amikhelline Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis and purification of amikhelline hydrochloride (CAS 40709-23-7), a synthetic, water-soluble derivative of the natural product khellin.[1] Amikhelline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis and purification of amikhelline hydrochloride (CAS 40709-23-7), a synthetic, water-soluble derivative of the natural product khellin.[1] Amikhelline, known for its antimitotic and antispasmodic properties, functions as a DNA intercalator and DNA polymerase inhibitor.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols grounded in established chemical principles. The methodologies described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: Amikhelline and its Significance

Amikhelline, with the systematic IUPAC name 9-[2-(diethylamino)ethoxy]-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one, is a derivative of khellin, a furanochromone extracted from the seeds of Ammi visnaga.[1][3] Khellin itself has a long history in traditional medicine for treating conditions like renal colic and angina pectoris.[3] The synthetic modification of khellin to amikhelline involves the introduction of a diethylaminoethoxy side chain, which significantly enhances its water solubility, a crucial property for pharmaceutical applications.[1]

The primary mechanism of action for amikhelline is its ability to intercalate into double-stranded DNA, disrupting its structure and inhibiting the activity of DNA polymerase.[1][2] This mode of action underlies its antimitotic effects, making it a subject of interest in cancer research and virology.[1] This document outlines a reliable method for its synthesis starting from khellin and a robust protocol for its purification as a hydrochloride salt, ensuring high purity for research and development purposes.

Synthesis of Amikhelline: A Two-Step Approach

The synthesis of amikhelline from khellin is a two-step process that first involves the demethylation of khellin to form a key intermediate, khellin-quinol, followed by the alkylation of this intermediate to yield amikhelline.

Step 1: Demethylation of Khellin to Khellin-Quinol

The initial step is the selective demethylation of khellin at the 9-position to yield 4,9-dihydroxy-7-methylfuro[3,2-g]chromen-5-one (khellin-quinol). This is a critical transformation that exposes a free hydroxyl group for subsequent functionalization.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend khellin (10.0 g, 38.4 mmol) in 100 mL of dilute nitric acid (10% v/v).

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-105 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 2-3 hours, indicated by the disappearance of the starting khellin spot.

  • Work-up: After completion, cool the reaction mixture to room temperature. The khellin-quinol product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum at 60 °C to a constant weight to yield khellin-quinol as a crystalline solid.

Step 2: Alkylation of Khellin-Quinol to Amikhelline

The second step involves the O-alkylation of the 9-hydroxyl group of khellin-quinol with 2-diethylaminoethyl chloride hydrochloride. This reaction is carried out in the presence of a strong base, sodium ethoxide, to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add khellin-quinol (8.0 g, 32.5 mmol) and 2-diethylaminoethyl chloride hydrochloride (6.2 g, 36.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amikhelline free base as an oily residue.

Purification Protocol for Amikhelline Hydrochloride

The crude amikhelline free base is converted to its hydrochloride salt to improve its stability and water solubility. The hydrochloride salt is then purified by recrystallization.

Formation of Amikhelline Hydrochloride
  • Dissolution: Dissolve the crude amikhelline free base in 100 mL of anhydrous ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (37%) in absolute ethanol (ethanolic HCl) dropwise with stirring until the pH of the solution is acidic (pH 2-3, checked with pH paper).

  • Precipitation: The amikhelline hydrochloride will precipitate as a solid. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation of Crude Salt: Collect the crude amikhelline hydrochloride by vacuum filtration and wash the solid with a small amount of cold diethyl ether.

Recrystallization of Amikhelline Hydrochloride

Recrystallization is a highly effective method for purifying the crude amikhelline hydrochloride.[4] A suitable solvent system is a mixture of ethanol and diethyl ether.[4]

Experimental Protocol:

  • Dissolution: Dissolve the crude amikhelline hydrochloride in a minimal amount of hot absolute ethanol with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 15-20 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: To the clear, hot filtrate, slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes faintly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8 °C) for several hours to facilitate complete crystallization.

  • Isolation of Pure Crystals: Collect the purified white crystals of amikhelline hydrochloride by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small volume of cold diethyl ether to remove any residual soluble impurities and dry them under vacuum at 40-50 °C to a constant weight.

Data Presentation and Visualization

Table of Reagents and Expected Yields
StepReagentMolar Mass ( g/mol )QuantityMoles (mmol)RoleExpected Yield
1 Khellin260.2410.0 g38.4Starting Material~90%
Nitric Acid (10%)-100 mL-Reagent-
2 Khellin-Quinol246.218.0 g32.5Intermediate-
Sodium22.991.0 g43.5Base-
2-diethylaminoethyl chloride HCl172.096.2 g36.0Alkylating Agent~80% (Amikhelline base)
Purification Crude Amikhelline HCl367.82--Crude Product>98% Purity
Synthesis Workflow Diagram

Synthesis_Workflow Khellin Khellin Khellin_Quinol Khellin-Quinol Khellin->Khellin_Quinol Demethylation (Dilute HNO3, Reflux) Amikhelline_Base Amikhelline (Free Base) Khellin_Quinol->Amikhelline_Base Alkylation (NaOEt, 2-diethylaminoethyl chloride HCl, Reflux) Amikhelline_HCl_Crude Crude Amikhelline HCl Amikhelline_Base->Amikhelline_HCl_Crude Salt Formation (Ethanolic HCl) Amikhelline_HCl_Pure Pure Amikhelline HCl Amikhelline_HCl_Crude->Amikhelline_HCl_Pure Recrystallization (Ethanol/Diethyl Ether)

Caption: Workflow for the synthesis and purification of amikhelline hydrochloride.

Conclusion

The protocols detailed in this application note provide a robust and reproducible method for the synthesis and purification of amikhelline hydrochloride. By following these step-by-step instructions and understanding the chemical principles behind each step, researchers can confidently produce high-purity amikhelline hydrochloride suitable for a wide range of scientific investigations. The provided workflow and data tables serve as a quick reference for laboratory execution.

References

  • Amikhelline - Grokipedia. (n.d.).
  • Amikhelline - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Compound: AMIKHELLINE (CHEMBL2104025) - ChEMBL - EMBL-EBI. (n.d.). Retrieved March 26, 2026, from [Link]

  • Amikhelline — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from [Link]

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents. (n.d.).
  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved March 26, 2026, from [Link]

  • 4-(((1H-INDOL-3-YL)METHYLENE)AMINO)-9-METHOXY-7H-FURO(3,2-G)CHROMEN-7-ONE - gsrs. (n.d.). Retrieved March 26, 2026, from [Link]

  • Khellin - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • METHOD AND DEVICE FOR PRODUCTION OF LYOPHILIZED HYDROCHLORIDE-1SS, 10SS-EPOXY-13-DIMETHYLAMINO-GUAIA-3(4) - Googleapis.com. (n.d.).
  • Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents - SciELO. (n.d.). Retrieved March 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Improving amikhelline hydrochloride solubility in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks when researchers attempt to transition promising compounds from organic stock solutions into phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks when researchers attempt to transition promising compounds from organic stock solutions into physiological aqueous buffers.

Amikhelline is a synthetic, water-soluble derivative of the furanochromone alkaloid khellin, modified with a basic diethylaminoethoxy side chain to enhance its hydrophilicity[1]. While formulating it as a hydrochloride (HCl) salt improves baseline solubility, researchers often face spontaneous precipitation when introducing it to standard biological buffers.

This guide is engineered to dissect the thermodynamic causality behind these solubility failures and provide self-validating protocols to ensure stable, reproducible amikhelline HCl formulations.

Part 1: Mechanistic Foundations of Solubility Failures

To troubleshoot amikhelline HCl, we must first understand the two primary thermodynamic barriers that dictate the solubility of hydrochloride salts in aqueous media:

  • The Common-Ion Effect ( Ksp​ Suppression): Hydrochloride salts dissolve according to their solubility product constant ( Ksp​=[Amikhelline+][Cl−] ). When you introduce the drug into a buffer that already contains high concentrations of chloride (such as 0.9% NaCl or Phosphate-Buffered Saline), the excess Cl− ions shift the equilibrium to the left. This forces the drug to precipitate out of solution to maintain the Ksp​ [2].

  • The pH-Solubility Profile ( pHmax​ ): As a weak base, amikhelline's solubility is strictly pH-dependent. The pHmax​ is the critical threshold where the solubility of the protonated salt intersects with the solubility of the unprotonated free base[2]. If the buffer pH exceeds the pKa of the diethylamino group, the compound deprotonates into its highly lipophilic free base, leading to immediate cloudiness and precipitation[3].

Mechanism Solid Amikhelline HCl (Solid) Dissolved Amikhelline+ (aq) + Cl- (aq) Solid->Dissolved Dissolution in Water CommonIon High [Cl-] Buffer (Common-Ion Effect) Dissolved->CommonIon HighPH High pH Buffer (pH > pKa) Dissolved->HighPH Precipitate1 Equilibrium Shift (Salt Precipitation) CommonIon->Precipitate1 Precipitate2 Free Base Formation (Insoluble) HighPH->Precipitate2

Thermodynamic barriers to amikhelline HCl solubility: common-ion effect and free base precipitation.

Part 2: Troubleshooting FAQs

Q1: I attempted to dissolve 10 mM amikhelline HCl in standard PBS (pH 7.4), but a white precipitate formed immediately. What caused this, and how can I fix it? Causality: You have collided with both the common-ion barrier and the pH barrier. Standard PBS contains ~137 mM NaCl. This massive chloride load suppresses the dissolution of the HCl salt[3]. Simultaneously, at pH 7.4, a significant fraction of amikhelline converts to its insoluble free base[4]. Solution: Switch to a non-chloride buffer system, such as a low-molarity acetate or citrate buffer. If you must use a physiological pH, utilize a zwitterionic buffer like HEPES and keep the stock concentration low (≤ 2 mM) to avoid exceeding the free base solubility limit.

Q2: My stock solution in deionized water (pH ~5.5) is crystal clear, but when I dilute it 1:10 into my cell culture media, it turns cloudy. Why? Causality: Cell culture media (e.g., DMEM) are heavily buffered to pH 7.4 and contain high concentrations of salts. The sudden pH shift and ionic shock upon dilution cause the amikhelline free base to nucleate and crash out of solution. Solution: Prepare a highly concentrated stock solution (e.g., 50 mM) in a water-miscible co-solvent like DMSO. When this stock is diluted 1:1000 into the media, the final co-solvent concentration remains negligible (0.1%), but the co-solvent disrupts the lattice energy of the precipitate, maintaining the drug in solution during the rapid pH transition.

Q3: The solubility of my amikhelline powder seems to vary between batches. Sometimes it dissolves easily, other times it struggles. Is the compound degrading? Causality: Hydrochloride salts are notoriously hygroscopic. If the powder absorbs atmospheric moisture during weighing, the effective molecular weight changes, leading to inaccurate molarity calculations. Furthermore, moisture can induce solid-state polymorphic transitions into a more stable, less soluble hydrate form[4]. Solution: Store the lyophilized powder in an airtight desiccator at -20 °C. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Start Precipitation of Amikhelline HCl CheckPH Evaluate Buffer pH Start->CheckPH IsHighPH Is pH > pKa? CheckPH->IsHighPH AdjustPH Lower pH to 4.0-5.0 (Use Dilute Acid) IsHighPH->AdjustPH Yes CheckCl Evaluate[Cl-] IsHighPH->CheckCl No AdjustPH->CheckCl IsHighCl Is [Cl-] High? (e.g., PBS) CheckCl->IsHighCl ChangeBuffer Switch to Acetate or HEPES Buffer IsHighCl->ChangeBuffer Yes Success Stable Aqueous Solution IsHighCl->Success No ChangeBuffer->Success

Workflow for diagnosing and resolving amikhelline hydrochloride precipitation in aqueous buffers.

Part 3: Quantitative Data & Buffer Compatibility

To prevent experimental delays, consult this buffer compatibility matrix before formulating your stock solutions.

Buffer SystemTypical pH RangeChloride ContentExpected Solubility LimitMechanistic Rationale
Deionized Water ~5.0 - 6.0NoneExcellent (>50 mM) No common-ion effect; natural acidity maintains protonation.
Acetate Buffer 4.0 - 5.6NoneHigh (~20-30 mM) Acidic microenvironment prevents free base formation; acetate counterion has high aqueous solubility[4].
HEPES 6.8 - 8.2Low/NoneModerate (~5 mM) Zwitterionic nature minimizes counterion interference, though the higher pH ultimately limits absolute solubility.
Standard PBS 7.2 - 7.6High (~137 mM)Poor (<2 mM) High pH promotes free base formation; massive Cl− load triggers common-ion precipitation[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Aqueous Stock Solution

This protocol is designed to bypass localized precipitation by controlling the order of solvation.

  • Environment Control: Weigh 3.31 mg of amikhelline HCl (MW: 331.36 g/mol ) rapidly in a low-humidity environment to prevent moisture absorption, which alters the effective molarity. Transfer to a sterile microcentrifuge tube.

  • Initial Solvation (Critical Step): Do not add buffer directly to the dry powder. Instead, add 500 µL of sterile, deionized water.

    • Causality: Dissolving the salt in pure water first avoids the immediate introduction of counterions that trigger the common-ion effect[3].

  • Vortex & Sonicate: Agitate until the solution is completely clear.

  • Buffer Titration: While vortexing the solution, add 500 µL of a 2X concentration non-chloride buffer (e.g., 100 mM Acetate, pH 4.5) dropwise.

    • Causality: Dropwise addition prevents localized high-pH or high-salt microenvironments that cause spontaneous nucleation[3].

  • Validation: Measure the final pH to ensure it remains below 5.0. Sterile filter through a 0.22 µm PTFE membrane.

Protocol B: Shake-Flask Equilibrium Solubility Determination

Use this protocol to empirically determine the exact pHmax​ for your specific assay conditions.

  • Buffer Preparation: Prepare 1 mL aliquots of your target experimental buffers across a pH gradient (e.g., pH 3.0, 5.0, 7.4)[3].

  • Saturation: Add an excess amount of amikhelline HCl powder (e.g., 20 mg) to each 1 mL aliquot.

    • Causality: A visible suspension must remain. Excess solid ensures that the thermodynamic equilibrium ( Ksp​ ) between the solid phase and the dissolved phase is fully reached[2].

  • Equilibration: Seal the vials and agitate them on a thermoshaker at 37 °C for 24 hours.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to firmly pellet the undissolved drug.

  • Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase, and quantify the dissolved amikhelline concentration using HPLC-UV against a known standard curve.

References

  • Benchchem. "Resolving poor solubility of 2C-G hydrochloride in aqueous buffers." Benchchem.
  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews (via USPTO).
  • Grokipedia. "Amikhelline - Physical and Chemical Characteristics." Grokipedia.
  • MDPI. "Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts." MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Amikhelline Hydrochloride Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility issues when transitioning small-molecule inhibitors from chemical storage to in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility issues when transitioning small-molecule inhibitors from chemical storage to in vitro biological assays.

Amikhelline hydrochloride is a synthetic, water-soluble derivative of the furanochromone khellin, functioning primarily as a DNA intercalator and antimitotic agent 1. Despite being formulated as a hydrochloride salt to overcome the poor aqueous solubility of its parent compound, researchers often observe unexpected precipitation when introducing it into complex physiological buffers or cell culture media (e.g., DMEM, RPMI-1640).

This guide breaks down the physicochemical causality behind these precipitation events and provides field-proven, self-validating protocols to ensure stable media formulation for your assays.

Part 1: Physicochemical Profile & The Causality of Precipitation

To troubleshoot precipitation, we must first understand the molecular behavior of the compound within a biological matrix.

Table 1: Physicochemical Properties of Amikhelline Hydrochloride

ParameterValueMechanistic Implication in Cell Media
Molecular Formula C18H21NO5 · HCl 2The hydrochloride salt improves baseline aqueous solubility over the free base.
Molecular Weight 367.82 g/mol 2Critical for accurate molarity calculations during stock preparation.
Ionization (pKa) ~8.5 – 9.5The tertiary amine is protonated (cationic) at the physiological pH (7.4) of cell media.
Primary Mechanism DNA Intercalator 1Requires complete solvation to penetrate the cell membrane and reach the nucleus.

Why does a "water-soluble" salt crash out in media?

  • Phosphate Ion-Pairing: Cell culture media are rich in inorganic phosphates and sulfates. At pH 7.4, the tertiary amine on amikhelline's diethylaminoethoxy side chain is protonated. Cationic drugs containing tertiary amines readily form insoluble supramolecular complexes or ion-pairs with multivalent anions [[3]]().

  • The Common Ion Effect: Standard media contains ~110-150 mM NaCl. The sudden introduction of amikhelline HCl into a high-chloride environment shifts the solubility equilibrium, suppressing the dissociation of the salt and forcing it into the solid phase.

  • Solvent Shock & pH Micro-Gradients: Concentrated aqueous stocks of amikhelline HCl are naturally acidic. Rapid injection into buffered media creates localized pH micro-gradients. Before the buffer can neutralize the droplet, the localized concentration of the drug may exceed its kinetic solubility, causing rapid nucleation.

Part 2: Troubleshooting FAQs

Q1: My amikhelline HCl stock is perfectly clear in water, but it immediately turns cloudy when added to DMEM. How do I fix this? A: This immediate cloudiness is caused by localized pH shock and phosphate ion-pairing. When a highly concentrated droplet hits the media, the local concentration of the drug exceeds its solubility limit before diffusion can occur. Solution: Do not add highly concentrated stock directly to the final media. Instead, create an intermediate 10x dilution in sterile, unbuffered saline, and add it dropwise to the media while continuously swirling.

Q2: I use DMSO to prepare my amikhelline stock. It crashes out when added to the media. Is DMSO the wrong solvent? A: While DMSO is a standard solvent for organic compounds, adding a DMSO stock to aqueous media causes a rapid solvent-shift. The hydrophobic core of amikhelline forces it to aggregate before the DMSO can fully diffuse into the water. Solution: Because amikhelline is formulated as a hydrochloride salt, switch to a pure aqueous stock (sterile ultra-pure water). If your experimental design mandates DMSO, keep the final DMSO concentration strictly below 0.1% (v/v) and pre-warm the media to 37°C to increase the kinetic solubility limit during addition.

Q3: The media is clear initially, but I observe micro-crystals under the microscope after 24 hours in the incubator. What is happening? A: Delayed precipitation is typically driven by protein-drug complexation. If your media is supplemented with Fetal Bovine Serum (FBS), the cationic amikhelline can bind electrostatically to negatively charged serum albumin, leading to slow co-precipitation at 37°C. Solution: Perform a "mock" incubation without cells. If crystals form, you are operating above the thermodynamic solubility limit of the drug in that specific matrix. Reduce the final assay concentration of the drug, or temporarily reduce the serum concentration (e.g., from 10% to 2% FBS) during the drug-exposure window.

Part 3: Self-Validating Protocol for Stable Media Formulation

To guarantee scientific integrity, an experimental protocol must be self-validating. The following workflow includes a physical verification step to ensure your drug is fully solvated before it ever touches your cells.

Step-by-Step Methodology:

  • Aqueous Stock Preparation: Dissolve Amikhelline HCl in sterile, cell-culture grade water to a concentration of 10 mM. Do not use PBS for the master stock to avoid premature phosphate interactions.

  • Sterile Filtration: Filter-sterilize the stock using a 0.22 µm PES (polyethersulfone) syringe filter. Avoid nylon filters, which can bind cationic drugs.

  • Thermal Equilibration: Warm the target cell culture media (e.g., DMEM with FBS) to 37°C in a water bath.

  • Dropwise Integration: While continuously swirling the pre-warmed media, add the amikhelline stock dropwise to reach your desired final concentration (e.g., 10-50 µM).

  • The Self-Validation Step (Micro-Centrifugation): Transfer a 1 mL aliquot of the prepared, drug-loaded media to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube.

    • Result A: If a microscopic white pellet is visible, the drug has precipitated (even if the media looked clear to the naked eye). You must lower the final concentration.

    • Result B: If no pellet is visible, the solution is thermodynamically stable and safe to apply to your cell cultures.

Part 4: Troubleshooting Workflow Visualization

Troubleshooting workflow for resolving amikhelline hydrochloride precipitation in cell media.

References
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Amikhelline Hydrochloride Metabolite Extraction

Welcome to the Application Support Center. As researchers transition amikhelline hydrochloride—a synthetic, water-soluble khellin derivative with antimitotic and DNA-intercalating properties[1][2]—from in vitro models to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition amikhelline hydrochloride—a synthetic, water-soluble khellin derivative with antimitotic and DNA-intercalating properties[1][2]—from in vitro models to in vivo pharmacokinetic (PK) profiling, bioanalytical challenges frequently arise. Amikhelline features a chromone core modified with a diethylaminoethoxy side chain[1]. This structural motif dictates its metabolic fate (N-deethylation and O-glucuronidation) and governs its physicochemical behavior during sample preparation.

The following troubleshooting guide and validated protocols are designed to help you resolve low recoveries, matrix effects, and chromatographic anomalies during LC-MS/MS analysis[3].

Part 1: Troubleshooting & FAQs

Q1: I am using Liquid-Liquid Extraction (LLE) with ethyl acetate, but my recoveries for N-desethyl amikhelline are highly inconsistent (<50%). What is causing this? The Causality: The issue lies in the ionization state of your analytes. Amikhelline's diethylaminoethoxy side chain contains a tertiary amine with a basic pKa estimated between 8.5 and 9.5[4]. Its phase I metabolites (mono- and di-desethyl amikhelline) are secondary and primary amines, respectively, which are also highly basic. If you are performing LLE at physiological pH (7.4), these amines are predominantly protonated (ionized) and will resist partitioning into an organic solvent. The Solution: You must suppress the ionization of the amines. Adjust the pH of your biological matrix (plasma/urine) to at least 2 units above the highest pKa (i.e., pH 11.5–12.0) using a strong buffer like 0.1 M Sodium Carbonate or 0.1 M NaOH prior to adding your organic extraction solvent.

Q2: My LC-MS/MS chromatograms show severe ion suppression for the amikhelline-O-glucuronide metabolite. Standard Protein Precipitation (PPT) isn't helping. How can I resolve this? The Causality: Phase II glucuronide conjugates are highly polar and elute very early in reversed-phase liquid chromatography. Unfortunately, this early elution window overlaps heavily with endogenous matrix components, particularly lysophosphatidylcholines, which compete for charge in the Electrospray Ionization (ESI) source, causing signal suppression[3]. Standard PPT removes proteins but leaves these phospholipids entirely intact in the supernatant. The Solution: Implement a solid-phase extraction (SPE) cleanup. Because the glucuronide moiety contains a carboxylic acid (pKa ~3.0), it is negatively charged at physiological pH. Switch from PPT to a Mixed-Mode Weak Anion Exchange (WAX) SPE cartridge. This allows you to wash away the phospholipids with 100% methanol while the glucuronide remains ionically bound to the sorbent.

Q3: Can I extract both the basic phase I metabolites and the acidic phase II metabolites in a single SPE workflow? The Causality: It is chemically antagonistic to retain both strongly basic amines and strongly acidic glucuronides using a single ion-exchange mechanism. If you use a generic polymeric reversed-phase (RP) sorbent to capture both, you sacrifice the aggressive wash steps needed for a clean extract. The Solution: We recommend a self-validating indirect approach. Treat the plasma/urine with β -glucuronidase prior to extraction. This enzymatic hydrolysis cleaves the glucuronides back to their parent/phase I aglycones. You can then use a single Mixed-Mode Strong Cation Exchange (MCX) SPE protocol to cleanly extract all basic analytes with maximum specificity.

Part 2: Quantitative Extraction Performance Data

The table below summarizes the expected performance metrics when applying different sample preparation techniques to amikhelline and its metabolites.

Extraction MethodTarget MetabolitesAverage Recovery (%)Matrix Effect (Ion Suppression)Key AdvantageLimitation
Protein Precipitation (PPT) All (Non-selective)85 - 95%Severe (>40%)Rapid, low costHigh phospholipid carryover; poor sensitivity
Liquid-Liquid Extraction (LLE) Parent & Phase I (Basic)60 - 75%Moderate (15-20%)Good removal of polar matrix componentsFails to extract Phase II glucuronides
Reversed-Phase SPE (HLB) All75 - 85%Moderate (10-25%)Captures both acidic and basic metabolitesRequires careful wash optimization
Mixed-Mode MCX SPE Parent & Phase I (Basic)92 - 98% Minimal (<5%) Aggressive organic washes remove all lipidsRequires enzymatic cleavage for Phase II
Mixed-Mode WAX SPE Phase II (Acidic)88 - 94%Minimal (<5%)Highly specific for glucuronidesDoes not retain basic Phase I metabolites

Part 3: Optimized Step-by-Step Methodology (MCX SPE)

To achieve the highest sensitivity and lowest matrix effects for amikhelline and its N-dealkylated metabolites, we recommend the following Mixed-Mode Strong Cation Exchange (MCX) protocol. This protocol relies on a dual-retention mechanism (hydrophobic and ionic), making it a self-validating system: if the analyte elutes, it must possess both a hydrophobic core and a basic amine.

Materials: 30 mg / 1 mL MCX SPE Cartridges.

  • Enzymatic Cleavage (Optional but Recommended):

    • Aliquot 200 µL of plasma into a microcentrifuge tube.

    • Add 50 µL of β -glucuronidase (in ammonium acetate buffer, pH 5.0). Incubate at 37°C for 1 hour to convert Phase II metabolites back to aglycones.

  • Sample Pre-treatment:

    • Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) to the sample.

    • Causality: Dropping the pH to < 3.0 ensures the diethylaminoethoxy group of amikhelline is fully protonated (positively charged) for optimal binding to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water (containing 0.1% Formic Acid) through the cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1% Formic Acid in Water.

    • Purpose: Removes polar interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Purpose: Removes hydrophobic neutrals and phospholipids. The basic analytes remain locked to the sorbent via strong ionic bonds.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (> 11) neutralizes the basic amines on the analytes, breaking the ionic bond with the sorbent and allowing the methanol to elute them.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Part 4: Visualizing the Extraction Logic

The following diagram maps the metabolic pathways of amikhelline to their corresponding physicochemical states, dictating the required solid-phase extraction chemistry.

G Parent Amikhelline (Parent) Basic Amine, pKa ~9.0 Phase1 N-Desethyl Metabolites (Secondary/Primary Amines) Parent->Phase1 CYP450 (N-Dealkylation) Phase2 O-Glucuronide Conjugates (Acidic, pKa ~3.0) Parent->Phase2 UGTs (Glucuronidation) MCX MCX SPE (Cation Exchange) Elute: 5% NH4OH in MeOH Parent->MCX Acidic Load (pH 3) Phase1->MCX Acidic Load (pH 3) MAX MAX/WAX SPE (Anion Exchange) Elute: 5% Formic Acid in MeOH Phase2->MAX Basic Load (pH 8)

Workflow for the phase-directed extraction of amikhelline metabolites using mixed-mode SPE.

Part 5: References

  • Title: Amikhelline - Grokipedia Source: grokipedia.com URL:

  • Title: Amikhelline - Wikipedia Source: wikipedia.org URL:

  • Title: Jean-Michel Kauffmann - Faculté de Pharmacie - ULB (Electrochemical and LC-MS metabolization patterns) Source: ulb.be URL:

  • Title: IDENTIFICACIÓN COMPUTACIONAL DE NUEVOS CANDIDATOS (pKa profiling) Source: uclv.edu.cu URL:

Sources

Optimization

Amikhelline Hydrochloride: Technical Support &amp; Troubleshooting Guide for Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of furochromone derivatives in experimental workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of furochromone derivatives in experimental workflows. Amikhelline hydrochloride—a synthetic, water-soluble derivative of khellin featuring a diethylaminoethoxy side chain—is highly valued for its DNA intercalation and DNA polymerase inhibition properties[1]. However, its conjugated γ-pyrone and furan ring systems make it susceptible to specific degradation pathways if storage conditions deviate from optimal parameters.

This guide abandons generic advice in favor of field-proven, self-validating protocols. By understanding the mechanistic causality behind each storage requirement, you can safeguard the scientific integrity of your assays and prevent costly experimental artifacts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic drivers of amikhelline hydrochloride degradation?

Amikhelline hydrochloride degrades primarily via three distinct chemical mechanisms, each triggered by specific environmental stressors:

  • Hydrolysis (pH-Driven): The γ-pyrone ring is highly sensitive to pH extremes. Alkaline conditions catalyze a nucleophilic attack on the pyrone ring, leading to irreversible ring opening and the formation of khellinone-like derivatives[2][3]. Acidic conditions can also induce hydrolysis, though typically at a slower kinetic rate.

  • Photolysis (Light-Driven): The planar furochromone core absorbs strongly in the UV and visible light spectra. Photoexcitation drives the molecule into reactive singlet/triplet states, triggering photochemical transformations such as[2+2] cycloadditions, dimerization, or furan ring cleavage[4][5].

  • Oxidation (Oxygen/Metal-Driven): Prolonged exposure to atmospheric oxygen or trace transition metals can oxidize the furan ring or the tertiary amine on the diethylaminoethoxy side chain[2].

DegradationPathways Amikhelline Amikhelline Hydrochloride (Intact Furochromone) Hydrolysis Hydrolysis (pH Extremes) Amikhelline->Hydrolysis Photolysis Photolysis (UV/Vis Light) Amikhelline->Photolysis Oxidation Oxidation (O2 / ROS) Amikhelline->Oxidation Pyrone γ-Pyrone Ring Opening (Khellinone Derivatives) Hydrolysis->Pyrone OH- / H+ PhotoProd Photochemical Adducts & Rearrangements Photolysis->PhotoProd OxProd N-Oxides & Furan Cleavage Oxidation->OxProd O2 / Metals

Mechanistic degradation pathways of amikhelline hydrochloride.

Q2: How do pH and temperature quantitatively impact stability in solution?

To maintain trustworthiness in your experimental data, you must account for degradation kinetics. Amikhelline hydrochloride exhibits maximum stability under neutral to slightly acidic conditions (pH 6.0–7.0) and degrades rapidly in alkaline buffers[1][3].

Table 1: Quantitative Stability Profile of Amikhelline Hydrochloride Solutions (1 mg/mL)

Storage ConditionpHTemperatureLight Exposure% Intact Drug (Day 7)% Intact Drug (Day 30)
Ultra-Pure Water6.54 °CDark> 99.5%98.2%
PBS Buffer7.437 °CDark94.1%82.5%
Alkaline Buffer9.025 °CDark65.3%< 10.0%
Ultra-Pure Water6.525 °CAmbient UV/Vis88.4%45.1%
Q3: What is the definitive protocol for long-term storage and reconstitution?

To prevent degradation, you must implement a self-validating storage system that simultaneously neutralizes hydrolytic, photolytic, and oxidative threats. The solid powder exhibits a shelf life exceeding two years when stored at -20 °C in a dry, dark environment[1].

Step-by-Step Methodology: Reconstitution and Aliquoting Protocol Causality Check: We utilize amber vials and an argon overlay to eliminate photolytic and oxidative drivers, while strict temperature control prevents thermal degradation.

  • Thermal Equilibration: Transfer the lyophilized amikhelline hydrochloride vial from -20 °C to a desiccator at room temperature for 30 minutes before opening. Why? Opening a cold vial introduces atmospheric moisture, initiating premature hydrolysis.

  • Solvent Selection: Dissolve the powder in degassed, sterile, ultra-pure water or a neutral buffer (pH 6.5–7.0). Strictly avoid basic solvents (e.g., NaOH-adjusted buffers)[2].

  • Cold Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Do not autoclave. Thermal stress accelerates γ-pyrone degradation and can cleave the diethylaminoethoxy side chain.

  • Aliquoting: Dispense single-use volumes into amber glass vials to block UV/Vis light transmission.

  • Inert Atmosphere: Overlay the headspace of each vial with Argon or Nitrogen gas to displace oxygen, preventing furan ring oxidation.

  • Cryo-Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20 °C for long-term stability[1]. Avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide

Issue 1: Appearance of Secondary Peaks in HPLC-UV Analysis

Symptom: When analyzing stored amikhelline solutions via High-Performance Liquid Chromatography (HPLC), new peaks appear at lower retention times, accompanied by a reduction in the main active pharmaceutical ingredient (API) peak area. Root Cause: This is the classic chromatographic signature of γ-pyrone ring hydrolysis[2][3]. The resulting khellinone-like degradation products are more polar than intact amikhelline, causing them to elute earlier on a standard reverse-phase C18 column. Resolution & Self-Validation System:

  • Validate the pH of your storage buffer. If the pH has drifted above 7.5, discard the batch.

  • Run a Forced Degradation Control: Intentionally expose a fresh 1 mg/mL sample to 0.1 M NaOH for 2 hours at room temperature[2]. Neutralize, then run this stressed sample alongside your questionable stored sample. If the secondary retention times match exactly, you have definitively diagnosed alkaline hydrolysis.

Issue 2: Loss of DNA Intercalation Potency or Fluorescence Quenching

Symptom: The compound exhibits heavily reduced efficacy in DNA unwinding assays, or fails to inhibit DNA polymerase progression as expected[1]. Root Cause: Photolysis. Amikhelline intercalates into DNA via its planar furochromone core[1]. Photochemical reactions (such as dimerization) warp this planar geometry, sterically hindering the molecule from inserting between DNA base pairs[4]. Resolution & Self-Validation System:

  • Ensure all handling is performed under low-light conditions or using actinic (amber) glassware.

  • Spectrophotometric Validation: Perform a UV-Vis scan (200–400 nm) of the stock solution. Intact amikhelline has characteristic, sharp absorption maxima. A hypsochromic shift (blue shift) or dampening of these peaks confirms structural alteration of the chromophore[4].

StabilityWorkflow Start Suspected Degradation (Assay Failure) HPLC HPLC-DAD Analysis (Monitor 250-300 nm) Start->HPLC CheckPeaks Are secondary polar peaks present? HPLC->CheckPeaks ForceDeg Run Forced Degradation (Acid/Base/Light Controls) CheckPeaks->ForceDeg Yes Adjust Adjust Storage Protocol (pH, Light, Temp) CheckPeaks->Adjust No (Check Assay Setup) Match Compare Retention Times & UV Spectra ForceDeg->Match Identify Identify Pathway (Hydrolysis vs Photolysis) Match->Identify Identify->Adjust

Self-validating HPLC-DAD workflow for diagnosing amikhelline degradation.

References

  • Physical and Chemical Characteristics of Amikhelline Grokipedia URL
  • Photochemical Generation of Stable Fluorescent Compounds IUPAC URL
  • Khellinol Stability and Storage Technical Support Benchchem URL
  • Interest in the Medicinal Chemistry of Furochromones Thieme Connect URL
  • Development of Advanced Chemometric-Assisted Spectrophotometric Methods for Degradation Products MDPI URL

Sources

Troubleshooting

Amikhelline Hydrochloride Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for furanochromone derivative synthesis. This guide is engineered for researchers and drug development professionals facing yield optimization challenges during the synthesis of am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for furanochromone derivative synthesis. This guide is engineered for researchers and drug development professionals facing yield optimization challenges during the synthesis of amikhelline hydrochloride (CAS 40709-23-7)[1]. Amikhelline is a water-soluble, synthetic derivative of khellin—a naturally occurring alkaloid extracted from the seeds of 2[2]. While the historical benchmark yield for the hydrochloride salt is approximately 60%[1], experimental deviations often result in significant product loss. As a Senior Application Scientist, I have designed this guide to dissect the mechanistic causality behind these losses and provide field-proven, self-validating protocols to restore your synthetic efficiency.

Synthesis Workflow & Bottleneck Analysis

AmikhellineSynthesis Khellin Khellin (Ammi visnaga extract) Demethylation Demethylation (Dilute HNO3, 45-50°C) Khellin->Demethylation KhellinQuinol Khellin-quinol (4,9-dihydroxy intermediate) Demethylation->KhellinQuinol Yield Loss: Over-oxidation Alkylation Selective Alkylation (2-diethylaminoethyl chloride, NaOEt, Abs. EtOH) KhellinQuinol->Alkylation FreeBase Amikhelline Free Base (Precipitation at pH 8.5-9.0) Alkylation->FreeBase Yield Loss: 4-O-alkylation & hydrolysis SaltFormation Salt Formation (Anhydrous Ethereal HCl) FreeBase->SaltFormation AmikhellineHCl Amikhelline Hydrochloride (CAS 40709-23-7) SaltFormation->AmikhellineHCl Yield Loss: Aqueous dissolution

Amikhelline synthesis pathway highlighting critical yield-loss bottlenecks.

Troubleshooting FAQs

Q1: Why is the demethylation of khellin to khellin-quinol yielding poor results or over-oxidized byproducts? A1: The initial synthesis requires demethylating khellin using dilute nitric acid to yield the key intermediate, khellin-quinol (4,9-dihydroxy-7-methylfuro[3,2-g]chromen-5-one)[1]. Low yields here are almost exclusively caused by thermal over-oxidation.

  • Causality: Nitric acid is a potent oxidizing agent. If the exothermic demethylation reaction exceeds 50 °C, the furan ring of the chromone core undergoes oxidative cleavage, destroying the scaffold entirely.

  • Self-Validating Solution: Maintain the reaction temperature strictly between 45–50 °C using a precisely controlled water bath. Validate the reaction progression by sampling every 15 minutes for TLC (Thin Layer Chromatography) analysis. The disappearance of the khellin spot confirms completion before over-oxidation can occur.

Q2: How can I prevent undesired side reactions and low yields during the alkylation step? A2: The khellin-quinol intermediate must be alkylated at the 9-position with 2-diethylaminoethyl chloride hydrochloride. This is typically done in absolute ethanol using sodium ethoxide as a base under a nitrogen atmosphere[1]. Yield drops are usually due to competitive 4-O-alkylation or hydrolysis of the alkylating agent.

  • Causality: The 9-hydroxyl group is sterically more accessible and slightly more acidic than the 4-hydroxyl group. However, if excess base is used, both hydroxyls deprotonate, leading to non-selective alkylation. Furthermore, any moisture in the solvent will hydrolyze the 2-diethylaminoethyl chloride into an inactive alcohol.

  • Self-Validating Solution: Use strictly absolute ethanol (moisture <0.01%, verified via Karl Fischer titration). Add sodium ethoxide stoichiometrically (exactly 1.05 equivalents) to selectively deprotonate only the 9-hydroxyl group. Maintain a positive nitrogen pressure throughout the reflux to prevent atmospheric moisture ingress.

Q3: What causes poor precipitation of the amikhelline free base, and how can I maximize recovery? A3: Following reflux, the protocol dictates acidification, evaporation, and precipitation of the free base[1]. Low recovery often results from incomplete ethanol removal or suboptimal pH adjustment.

  • Causality: Amikhelline free base features a diethylaminoethoxy side chain, which grants it moderate solubility in aqueous ethanol[1]. If residual ethanol remains during precipitation, the solubility of the free base increases, preventing it from crashing out of the solution.

  • Self-Validating Solution: Evaporate the solvent under reduced pressure (rotary evaporator) until a thick, solvent-free syrup is formed. Resuspend this syrup in ice-cold distilled water and adjust the pH to exactly 8.5–9.0 using 1M NaOH. Verify the pH with a calibrated meter, not litmus paper. The alkaline environment ensures the tertiary amine is fully deprotonated, forcing quantitative precipitation.

Q4: During the final hydrochloride salt formation, my yield drops significantly. What is the optimal protocol? A4: The structural modification of amikhelline was specifically designed to enhance aqueous solubility for potential intravenous administration[1]. Consequently, using aqueous hydrochloric acid during salt formation dissolves the product, drastically reducing the yield of the solid precipitate.

  • Causality: The target amikhelline hydrochloride salt is highly water-soluble. Introducing water at this final stage directly cannibalizes your recoverable yield.

  • Self-Validating Solution: Abandon aqueous HCl. Instead, dissolve the purified free base in an anhydrous solvent (e.g., anhydrous diethyl ether or acetone) and introduce a stoichiometric amount of anhydrous ethereal HCl. This forces the immediate, quantitative crystallization of the 1[1].

Quantitative Data: Yield Optimization Parameters

The following table summarizes the critical parameters required to achieve the benchmark 60% overall yield for amikhelline hydrochloride[1].

Synthesis StageStandard/Suboptimal ConditionOptimized ConditionMechanistic BenefitExpected Stage Yield
Demethylation 60–70 °C, >20% HNO₃45–50 °C, 20% v/v HNO₃Prevents furan ring cleavage80–85%
Alkylation 95% Ethanol, NaOH baseAbsolute EtOH, NaOEt (1.05 eq)Prevents reagent hydrolysis & 4-O-alkylation70–75%
Precipitation Room temp water, pH 7.0Ice-cold water, pH 8.5–9.0Ensures complete deprotonation of tertiary amine>90%
Salt Formation Aqueous HCl (37%)Anhydrous Ethereal HClPrevents aqueous dissolution of the final salt95%
Overall Yield < 30% Rigid adherence to above Maximizes throughput ~ 60%

Step-by-Step Optimized Methodology

Step 1: Controlled Demethylation

  • Suspend 10 g of purified khellin[2] in 50 mL of 20% v/v dilute nitric acid.

  • Heat the mixture in a water bath strictly maintained at 45–50 °C.

  • Stir continuously and monitor via TLC (eluent: ethyl acetate/hexane) every 15 minutes.

  • Upon consumption of the starting material, cool the mixture immediately in an ice bath to quench the oxidation.

  • Filter the precipitated khellin-quinol, wash with ice-cold water, and dry under vacuum.

Step 2: Selective Alkylation

  • In a flame-dried, nitrogen-purged flask, dissolve 5 g of khellin-quinol in 50 mL of absolute ethanol (moisture <0.01%).

  • Add 1.05 equivalents of freshly prepared sodium ethoxide. Stir for 15 minutes at room temperature to form the phenoxide ion[1].

  • Add 1.1 equivalents of 2-diethylaminoethyl chloride hydrochloride.

  • Reflux the mixture under a nitrogen atmosphere for 4–6 hours.

  • Acidify slightly with anhydrous HCl to halt the reaction, then evaporate the ethanol completely under reduced pressure.

Step 3: Free Base Isolation

  • Take the resulting thick syrup and resuspend it in 30 mL of ice-cold distilled water.

  • Under vigorous stirring, add 1M NaOH dropwise until the pH stabilizes at 8.5–9.0.

  • Extract the precipitated free base with dichloromethane (3 x 20 mL) to ensure complete recovery.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield the pure amikhelline free base.

Step 4: Anhydrous Hydrochloride Salt Formation

  • Dissolve the amikhelline free base in a minimal volume of anhydrous diethyl ether.

  • Place the flask in an ice bath (0–4 °C).

  • Slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise under continuous stirring.

  • The amikhelline hydrochloride will immediately precipitate as a fine solid.

  • Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum desiccator to achieve the final product[1].

References

  • Grokipedia. "Amikhelline." Grokipedia.com.
  • Wikipedia. "Khellin." Wikipedia.org.

Sources

Optimization

Reducing background noise in amikhelline hydrochloride LC-MS/MS analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to assay sensitivity and baseline stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to assay sensitivity and baseline stability. When developing an LC-MS/MS method for amikhelline hydrochloride, background noise is rarely just "random static"—it is a physical manifestation of chemical interferences, suboptimal ionization parameters, or matrix effects.

This guide is designed to move beyond generic advice. We will explore the chemical causality behind background noise in amikhelline workflows and provide self-validating protocols to ensure your assay achieves the highest level of scientific integrity.

Part 1: The Chemical Context of Amikhelline

To troubleshoot effectively, we must first understand the molecule. Amikhelline is a synthetic, water-soluble derivative of khellin, featuring a chromone core modified with a 1[1].

Because of its tertiary amine group, amikhelline is highly basic. It ionizes readily in positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 332.4. However, this basicity also makes it prone to secondary interactions with unendcapped silanol groups on chromatography columns and highly susceptible to ion suppression from endogenous phospholipids in biological matrices.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing high, continuous background noise across the entire chromatographic gradient? Causality: Continuous noise that does not fluctuate with the gradient is almost always introduced post-column. The buildup of contaminants in your LC-MS can cause elevated background noise, signal interferences, and 2[2]. For amikhelline, using low-grade solvents or degraded mobile phase additives (like old ammonium formate) introduces plasticizers and PEG contaminants that continuously ionize in ESI+, overwhelming the detector. Solution: Execute the System Decontamination Workflow (detailed in Part 3) and switch exclusively to LC-MS grade solvents.

Q2: The baseline is clean, but the noise spikes and the amikhelline signal drops specifically at its retention time. What is happening? Causality: This is a classic matrix effect. Ion suppression in LC-MS/MS analysis is usually led by inadequate sample cleanup and 3[3], such as lysophospholipids. Because amikhelline elutes in the mid-organic phase of a reversed-phase gradient, it co-elutes with these highly ionogenic lipids, which outcompete amikhelline for available charge droplets in the ESI source. Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The tertiary amine of amikhelline allows it to be trapped by cation exchange, allowing you to wash away neutral lipids before elution.

Q3: My background noise is localized strictly to the trace-level MRM transitions for amikhelline. How do I fix this? Causality: Trace level quantitative analysis requires optimizing cone gas flow rates and cone voltages to 4[4]. If your chosen product ion is too common (e.g., a simple loss of water), you will pick up isobaric chemical noise. Solution: Select a highly specific product ion, such as the cleavage of the diethylaminoethoxy side chain, and optimize the Collision Energy (CE).

G Start High Background Noise in Amikhelline LC-MS/MS Check1 Is noise constant across gradient? Start->Check1 Solvent Mobile Phase Issue: Flush system, use LC-MS grade solvents Check1->Solvent Yes Check2 Is noise localized to specific RT? Check1->Check2 No Matrix Matrix Effect: Optimize SPE cleanup (MCX cartridge) Check2->Matrix Yes Check3 Is noise specific to MRM transition? Check2->Check3 No MSOpt MS/MS Issue: Optimize DP/CE, Select specific fragments Check3->MSOpt Yes

Troubleshooting logic tree for resolving high background noise in LC-MS/MS workflows.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include a built-in validation step. Do not proceed to sample analysis until the validation metric is met.

Protocol 1: System Decontamination Workflow

Use this protocol when continuous background noise exceeds 10^4 cps.

  • Aqueous Flush: Replace mobile phase A with hot (60°C) LC-MS grade water. Flush at 0.5 mL/min for 30 minutes to dissolve precipitated buffer salts.

  • Organic Flush: Replace mobile phase B with a mixture of 50:50 Isopropanol:Acetonitrile containing 0.1% Formic Acid. Flush for 60 minutes to elute highly lipophilic contaminants.

  • Equilibration: Re-equilibrate the system with fresh, LC-MS grade analytical mobile phases (See Table 2) for 30 minutes.

  • Self-Validation Step (SST): Inject a blank solvent sample (System Suitability Test).

    • Validation Metric: The baseline noise in the amikhelline MRM channel must be < 10^3 cps before analyzing biological samples.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Amikhelline

This protocol eliminates phospholipid-induced background noise by exploiting amikhelline's basicity.

SPE N1 1. Condition MeOH & H2O N2 2. Load Sample Acidified Plasma N1->N2 N3 3. Wash 1 2% FA in H2O N2->N3 N4 4. Wash 2 100% MeOH N3->N4 N5 5. Elute 5% NH4OH in MeOH N4->N5

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for amikhelline extraction.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric Acid (H3PO4). Causality: This fully protonates amikhelline's tertiary amine, ensuring strong ionic binding to the SPE sorbent.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic matrix components.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Because amikhelline is ionically bound to the resin, 100% organic solvent will wash away neutral lipids (phospholipids) without eluting the analyte.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing amikhelline.

  • Self-Validation Step: Evaporate, reconstitute, and inject a spiked matrix sample.

    • Validation Metric: Amikhelline peak Signal-to-Noise (S/N) must be > 50:1 with no baseline elevation at the retention time.

Part 4: Quantitative Data Presentation

Table 1: MRM Optimization for Amikhelline Hydrochloride (MW 331.36 g/mol ) Proper MRM selection is critical for filtering out isobaric background noise.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose / Causality
332.486.1503025Quantifier: Highly specific cleavage of the diethylaminoethoxy group. Yields lowest background noise.
332.4231.1503035Qualifier: Fragmentation of the chromone core. Used for structural confirmation.

Table 2: Mobile Phase and Additive Selection Matrix Selecting the correct chemistry prevents secondary interactions that cause peak tailing and baseline smearing.

ComponentRecommendationCausality / Effect on Background Noise
Aqueous PhaseWater + 0.1% Formic Acid + 2mM Ammonium FormateFormic acid provides protons for ESI+. The formate buffer provides competing ions that block amikhelline from binding to active column silanols.
Organic PhaseAcetonitrile (LC-MS Grade)Provides better desolvation efficiency in the ESI source compared to methanol, reducing chemical noise clusters.
Needle Wash50:50 MeOH:H2O (0.1% FA)Removes both hydrophobic and hydrophilic amikhelline residues from the autosampler needle, preventing carryover noise.

References

  • Grokipedia. "Amikhelline - Chemical Structure and Properties." Accessed March 26, 2026.
  • ZefSci.
  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions."
  • AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." Published November 19, 2025.

Sources

Troubleshooting

Technical Support Center: Stabilizing Amikhelline Hydrochloride Solutions for In Vivo Studies

Welcome to the technical support center for amikhelline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preparing and stabilizing amikhell...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for amikhelline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preparing and stabilizing amikhelline hydrochloride solutions for in vivo studies. As your Senior Application Scientist, I've structured this resource to address the most common challenges you may encounter, ensuring the integrity and reproducibility of your experiments.

Understanding Amikhelline Hydrochloride

Amikhelline hydrochloride is a synthetic, water-soluble derivative of khellin, developed to improve upon the low aqueous solubility of its parent compound.[1] Its chemical formula is C18H21NO5.ClH.[2][3] While it is designed for better solubility, ensuring the stability of your prepared solutions is critical for successful in vivo administration and obtaining reliable data. This guide will walk you through the key considerations and troubleshooting steps.

Key Stability and Solubility Parameters

The stability of amikhelline hydrochloride in solution is influenced by several factors, primarily pH, light exposure, and temperature. While specific quantitative data for amikhelline hydrochloride is not extensively published, we can infer its behavior from well-characterized, structurally similar hydrochloride salts.

ParameterRecommended ConditionRationale & Remarks
pH of Solution 4.0 - 6.0Amikhelline hydrochloride is the salt of a weak base. In neutral or alkaline solutions (pH ≥ 7.0), it is more likely to deprotonate and precipitate out of solution. Maintaining a slightly acidic pH enhances solubility and stability. A 1-in-20 solution of the similar compound amitriptyline hydrochloride in water naturally results in a pH between 4.0 and 5.0.[1]
Recommended Vehicle Sterile Water for Injection, 0.9% Saline (pH-adjusted)Sterile water is a good starting point. If using saline or PBS, be aware that their pH is typically around 7.4, which can cause precipitation.[4] It is crucial to adjust the pH of these buffers to the acidic range before adding the compound.
Light Exposure Protect from light at all timesMany amine hydrochloride compounds are sensitive to light, which can cause degradation and a change in color (e.g., to yellowish or reddish), potentially indicating a loss of potency.[2][5] Use amber vials or wrap containers in aluminum foil.[6][7]
Storage (Solid) -20°C (long-term), 2-8°C (short-term)As a solid, amikhelline hydrochloride is stable for over two years when stored properly in a dry, dark environment.[1]
Storage (Solution) Prepare fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light.Aqueous solutions are significantly less stable than the solid form.[5] For critical experiments, fresh preparation is always the best practice. Stock solutions in organic solvents like DMSO or ethanol are generally more stable at low temperatures.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My amikhelline hydrochloride solution is cloudy or has formed a precipitate immediately after preparation. What should I do?

A1: This is the most common issue and is almost always related to the pH of your vehicle.

  • Immediate Cause: You are likely using a neutral or alkaline vehicle, such as standard Phosphate-Buffered Saline (PBS) with a pH of 7.4.[4] In this environment, the hydrochloride salt can convert to its less soluble free base form.

  • Solution:

    • Verify Vehicle pH: Check the pH of your saline or PBS.

    • Adjust Vehicle pH: Before adding the amikhelline hydrochloride, adjust the pH of your vehicle to a range of 4.0-6.0 using sterile, dilute HCl.[4]

    • Small-Scale Test: Always perform a small-scale test with your desired concentration to ensure solubility before preparing the full volume.

Q2: The solution was clear initially but became cloudy after being stored in the refrigerator. Why?

A2: This is likely due to temperature-dependent crystallization.

  • Cause: Even in a pH-optimized solution, solubility can decrease at lower temperatures (2-8°C), causing the compound to crystallize out of solution.

  • Solution:

    • Gentle Warming: Before use, gently warm the solution by bringing it to room temperature or briefly immersing it in a warm water bath.[5] The precipitate should redissolve.

    • Visual Inspection: Always visually inspect refrigerated solutions for any particulate matter before administration.

    • Consider Concentration: If this is a recurring issue, you may be working near the solubility limit for that specific vehicle and temperature. Consider if a slightly lower concentration is feasible for your study.

Q3: The color of my amikhelline hydrochloride solution has changed to a yellowish tint. Is it still usable?

A3: A color change often indicates degradation and the solution should be discarded.

  • Cause: Color change is typically a sign of photodegradation or chemical oxidation.[2][5] This can happen if the solution was exposed to light or if it is old.

  • Preventative Measures:

    • Light Protection: Always prepare and store the solution in light-resistant containers (e.g., amber vials) or by wrapping the container in foil.[6]

    • Fresh Preparation: Prepare the solution fresh on the day of use. Do not use solutions that have been stored for extended periods, especially at room temperature.

    • Inert Atmosphere: For maximum stability during long-term storage of a stock solution, consider flushing the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Experimental Protocol: Preparation of a Stable Amikhelline Hydrochloride Solution for In Vivo Administration

This protocol provides a step-by-step methodology for preparing a 10 mg/mL solution, a common concentration for in vivo studies. Adjust volumes and concentrations as needed for your specific experimental design.

Materials:

  • Amikhelline hydrochloride powder

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile 0.1 M Sodium Hydroxide (NaOH) (for pH adjustment if needed)

  • Sterile, light-resistant vials (e.g., amber glass vials)

  • Sterile 0.22 µm syringe filters

  • Calibrated pH meter

  • Stir plate and sterile stir bar

Procedure:

  • Prepare the Vehicle:

    • Measure out approximately 90% of the final required volume of sterile 0.9% saline into a sterile container.

    • Place the container on a stir plate with a sterile stir bar.

    • Using the calibrated pH meter, measure the initial pH of the saline. It will likely be between 5.5 and 7.5.

    • Slowly add sterile 0.1 M HCl dropwise while monitoring the pH. Adjust the pH to approximately 5.0. This acidic environment is crucial for maintaining solubility.

  • Dissolve Amikhelline Hydrochloride:

    • Weigh the required amount of amikhelline hydrochloride powder. For a 10 mg/mL solution in a final volume of 10 mL, you would weigh 100 mg.

    • Slowly add the powder to the stirring, pH-adjusted saline.

    • Allow the solution to stir until the powder is completely dissolved. The solution should be clear and colorless.

  • Final Volume and pH Check:

    • Once dissolved, add the pH-adjusted saline to reach the final desired volume.

    • Briefly re-check the pH to ensure it remains in the target range (4.0-6.0).

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into the final sterile, light-resistant vial. This step removes any potential microbial contamination and undissolved micro-particulates.

  • Storage and Handling:

    • Immediately cap the vial and wrap it in aluminum foil for extra light protection, even if using an amber vial.

    • For best results, use the solution immediately. If short-term storage is unavoidable, store at 2-8°C and use within 24 hours.

    • Before use, allow the refrigerated solution to come to room temperature and visually inspect for any signs of precipitation.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for addressing common issues with amikhelline hydrochloride solutions.

G start Start: Prepare Amikhelline HCl Solution check_clarity Is the solution clear and colorless? start->check_clarity clear_solution Solution OK for Use. Store protected from light. Use fresh. check_clarity->clear_solution Yes issue_detected Issue Detected check_clarity->issue_detected No issue_type What is the issue? issue_detected->issue_type precipitate Precipitate / Cloudiness issue_type->precipitate Precipitate color_change Color Change (Yellowish) issue_type->color_change Color Change check_ph Check pH of vehicle. Is pH < 6.0? precipitate->check_ph degradation Likely degradation due to light exposure or age. color_change->degradation ph_ok Precipitate likely due to low temperature storage. check_ph->ph_ok Yes ph_not_ok pH is too high. Vehicle is neutral/alkaline. check_ph->ph_not_ok No warm_solution Action: Gently warm solution to room temperature. ph_ok->warm_solution adjust_ph Action: Discard. Prepare new solution in pH-adjusted vehicle (pH 4-6). ph_not_ok->adjust_ph discard Action: Discard solution. Do not use. degradation->discard prevent_degradation Prevention: Prepare fresh. Use light-resistant containers. discard->prevent_degradation

Caption: Troubleshooting workflow for amikhelline hydrochloride solution issues.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a stock solution? A: Yes, creating a concentrated stock solution in an organic solvent like DMSO or ethanol is a common practice for compounds with limited aqueous stability.[5] This can then be diluted into your aqueous vehicle shortly before administration. However, you must be mindful of the final concentration of the organic solvent in your administered dose, as it can have its own physiological effects. Always perform a vehicle-only control in your experiments.

Q: How critical is the sterile filtration step? A: For any parenteral (injectable) administration, sterile filtration is a mandatory step to ensure the removal of bacteria and particulates. This is critical for the safety of the animal and the validity of the study.

Q: What are the degradation products of amikhelline hydrochloride? A: Specific degradation pathways for amikhelline hydrochloride are not well-documented in publicly available literature. However, for similar compounds, degradation can occur through hydrolysis, oxidation, and photolysis.[2][8][9] The appearance of a precipitate or a color change should be treated as evidence of degradation, and the solution should be discarded.

Q: Can I autoclave my amikhelline hydrochloride solution to sterilize it? A: Autoclaving (heat sterilization) is not recommended without specific stability data. Many complex organic molecules can be degraded by high temperatures.[2] Sterile filtration is the standard and safest method for sterilizing heat-sensitive solutions.

By following these guidelines, you can significantly improve the stability and reliability of your amikhelline hydrochloride solutions, leading to more accurate and reproducible results in your in vivo research.

References

  • Amikhelline - Grokipedia. (n.d.).
  • Amitriptyline Hydrochloride Tablets. (n.d.). Japanese Pharmacopoeia. Retrieved March 26, 2026, from [Link]

  • The stability of amitriptyline hydrochloride in aqueous solution. (1974). Journal of Pharmacy and Pharmacology. Retrieved March 26, 2026, from [Link]

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars. Retrieved March 26, 2026, from [Link]

  • Gupta, V. D. (2009). Chemical stability of amitriptyline hydrochloride in oral liquid dosage forms. International Journal of Pharmaceutical Compounding, 11(5), 445–446. Retrieved from [Link]

  • AMIKHELLINE HYDROCHLORIDE - gsrs. (n.d.). Retrieved March 26, 2026, from [Link]

  • Photodegradation of amiloride in aqueous solution. (1990). International Journal of Pharmaceutics. Retrieved March 26, 2026, from [Link]

  • Photodegradation of Berberine Hydrochloride Under Simulated Sunlight Irradiation. (2019). Water, Air, & Soil Pollution. Retrieved March 26, 2026, from [Link]

  • Photodegradation of amiloride in aqueous solution. (1990). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Amikhelline Hydrochloride vs. Khellin: An In Vitro Efficacy and Methodological Comparison Guide

As drug development professionals explore novel scaffolds for targeted therapeutics, understanding the evolutionary pharmacology of natural compounds and their synthetic derivatives is critical. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals explore novel scaffolds for targeted therapeutics, understanding the evolutionary pharmacology of natural compounds and their synthetic derivatives is critical. This guide provides an objective, in-depth comparison of Khellin , a naturally occurring furanochromone, and its synthetic derivative, Amikhelline hydrochloride .

While structurally related, a single side-chain modification fundamentally shifts their biological targets, physicochemical properties, and the in vitro methodologies required to evaluate their efficacy.

Mechanistic Divergence: From Smooth Muscle to the Nucleus

The structural foundation of both compounds is the chromone core. Khellin, extracted from the seeds of Ammi visnaga, is a highly lipophilic molecule. Its primary in vitro efficacy is driven by its ability to act as a smooth muscle relaxant by inhibiting phosphodiesterase (PDE) enzymes and modulating calcium ion (Ca2+) channels, which elevates intracellular cAMP/cGMP levels 1[1].

Conversely, Amikhelline is synthesized by modifying the khellin core with a diethylaminoethoxy side chain, converting it into a water-soluble hydrochloride salt 2[2]. This modification entirely alters its pharmacological trajectory. Instead of targeting cytosolic enzymes, amikhelline translocates to the nucleus, acting as a DNA intercalator and a direct inhibitor of DNA polymerase—making it a subject of interest in antimitotic and antiviral research 3[3].

G Khellin Khellin (Lipophilic Furanochromone) PDE Inhibits PDE & Ca2+ Channels Khellin->PDE Amikhelline Amikhelline HCl (Water-Soluble Derivative) DNA Intercalates dsDNA (6° Unwinding) Amikhelline->DNA cAMP Elevates cAMP/cGMP PDE->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Pol Inhibits DNA Polymerase DNA->Pol Antimitotic Antimitotic & Antiviral Effects Pol->Antimitotic

Mechanistic divergence of Khellin and Amikhelline in cellular targets.

Physicochemical Profiling & Quantitative Comparison

When designing in vitro assays, the physicochemical properties of these compounds dictate the choice of solvents, buffers, and delivery vehicles. Khellin's poor aqueous solubility often necessitates the use of DMSO, ethanol, or complex gel-in-oil emulsions to prevent precipitation in culture media 4[4]. Amikhelline hydrochloride, however, dissolves readily in standard physiological buffers (e.g., PBS, Tris-HCl), eliminating solvent-induced cytotoxicity artifacts.

Table 1: Physicochemical and Pharmacological Profile
FeatureKhellinAmikhelline Hydrochloride
Origin Natural (Ammi visnaga extract)Synthetic derivative of Khellin
Aqueous Solubility Very Low (Requires organic solvents/lipids)High (Hydrochloride salt form)
Primary Target Phosphodiesterase (PDE), Ca2+ channelsDouble-stranded DNA, DNA Polymerase
Mechanism of Action Prevents cAMP breakdown; blocks Ca2+ influxIntercalates DNA; blocks nucleotide incorporation
In Vitro Application Bronchodilation/Vasodilation modelsAntimitotic/Antiviral proliferation models
Table 2: Comparative In Vitro Efficacy Metrics
ParameterKhellin Efficacy ProfileAmikhelline HCl Efficacy Profile
Primary Readout Intracellular cAMP accumulationDNA lengthening / Polymerase inhibition
Binding Characteristic Reversible enzyme inhibitionBase-independent DNA intercalation
Key Metric PDE IC50 / Calcium influx reductionDNA unwinding angle: ~6° per molecule
Assay Limitation High risk of precipitation in aqueous mediaLack of robust in vivo translational data

Self-Validating Experimental Methodologies

To ensure scientific integrity, in vitro protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for evaluating the distinct efficacies of both compounds, complete with the causality behind each experimental choice.

Protocol A: Amikhelline DNA Intercalation via Capillary Viscometry

Causality: Intercalating agents insert themselves between DNA base pairs, physically forcing the bases apart. This lengthens the DNA helix, which macroscopically increases the viscosity of the solution. Viscometry is the gold standard for proving true intercalation versus mere groove binding.

  • Preparation of Sonicated DNA:

    • Action: Sonicate calf thymus DNA to generate uniform fragments (~500 base pairs).

    • Rationale: Long, flexible DNA coils can absorb structural changes without altering overall viscosity. Short, rigid rod-like fragments ensure that any length increase directly translates to a measurable viscosity spike.

  • Buffer Formulation:

    • Action: Dissolve Amikhelline HCl and DNA in a high-ionic-strength buffer (0.1 M NaCl, 10 mM Tris, pH 7.4).

    • Rationale: High ionic strength stabilizes the DNA duplex, preventing spontaneous denaturation that would confound viscosity readings.

  • Viscometric Measurement:

    • Action: Incubate at 25°C. Measure the flow time of the DNA-drug complex through an Ostwald capillary viscometer at increasing molar ratios of Amikhelline to DNA.

    • Rationale: The relative increase in flow time allows for the calculation of the unwinding angle, which for amikhelline is established at 6° per bound molecule2[2].

  • Orthogonal Validation (Self-Validation Step):

    • Action: Run a parallel competition assay using Ethidium Bromide (EtBr).

    • Rationale: If Amikhelline is a true intercalator, it will competitively displace EtBr from the DNA, which can be verified by a decrease in EtBr fluorescence.

G Prep Prepare Calf Thymus DNA & Amikhelline HCl Incubate Incubate at 25°C (Neutral pH) Prep->Incubate Viscometry Viscometric Analysis (Measure DNA Lengthening) Incubate->Viscometry Spectro Spectrophotometry (Competitive Binding) Incubate->Spectro Data Calculate Unwinding Angle (~6° per molecule) Viscometry->Data Spectro->Data

In vitro workflow for quantifying Amikhelline DNA intercalation.

Protocol B: Khellin PDE Inhibition Assay in Smooth Muscle Cells

Causality: Because khellin acts as a smooth muscle relaxant by inhibiting PDE (the enzyme that degrades cAMP) 5[5], evaluating its efficacy requires quantifying intracellular cAMP accumulation in a relevant cell line.

  • Cell Culture & Synchronization:

    • Action: Seed Human Airway Smooth Muscle Cells (HASMCs) and serum-starve for 24 hours prior to the assay.

    • Rationale: Serum starvation synchronizes the cell cycle and establishes a low, stable baseline of cAMP, reducing background noise.

  • Compound Administration & Controls:

    • Action: Treat cells with Khellin dissolved in DMSO (final DMSO concentration <0.1%).

    • Rationale (Self-Validation): A vehicle-only (DMSO) control must be run to rule out solvent toxicity. Furthermore, a parallel well treated with IBMX (a broad-spectrum, non-selective PDE inhibitor) serves as a positive control to validate the assay's maximum dynamic range.

  • Forskolin Stimulation:

    • Action: Add 10 µM Forskolin to the wells for 15 minutes.

    • Rationale: Forskolin directly activates adenylate cyclase to produce cAMP. By artificially generating cAMP, we create a larger signal window to observe Khellin's ability to prevent its subsequent degradation.

  • Quantification:

    • Action: Lyse the cells and quantify cAMP using a competitive ELISA kit.

    • Rationale: Competitive ELISAs provide high-sensitivity quantification of small molecules like cAMP, allowing for the precise calculation of Khellin's IC50 for PDE inhibition.

Application Scientist Insights

When choosing between these compounds for in vitro screening:

  • Formulation dictates function: If your assay requires high aqueous compatibility without the confounding variables of organic solvents, Amikhelline HCl is vastly superior. However, it cannot be used as a surrogate for Khellin in cardiovascular or respiratory models, as its mechanism has fundamentally shifted away from PDE inhibition.

  • Target Specificity: Khellin remains the standard for exploring furanochromone-induced smooth muscle relaxation and melanocyte repigmentation. Amikhelline should be strictly reserved for oncology, virology, or nucleic acid-targeting drug discovery pipelines.

References

  • Amikhelline - Grokipedia. Grokipedia.
  • Amikhelline - Wikipedia. Wikipedia.
  • Crystal structure and DNA binding properties of khellin oxime.
  • What is Khellin used for?
  • What is the mechanism of Khellin?

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Amikhelline Hydrochloride Assay Techniques

Introduction Amikhelline hydrochloride, a synthetic derivative of the naturally occurring furanochromone khellin, presents a unique analytical challenge due to its limited presence in mainstream pharmacopeias despite its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amikhelline hydrochloride, a synthetic derivative of the naturally occurring furanochromone khellin, presents a unique analytical challenge due to its limited presence in mainstream pharmacopeias despite its potential as an antimitotic and antispasmodic agent.[1] For researchers and drug development professionals working with this compound, the establishment of robust and reliable analytical methods for its quantification is paramount. This guide provides a comprehensive framework for the development, implementation, and, most critically, the cross-validation of two common assay techniques for amikhelline hydrochloride: UV-Vis Spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The principle of cross-validation is central to building confidence in analytical data. By comparing the performance of two distinct methodologies, we can identify potential method-specific biases and ensure the accuracy and reliability of our results. This guide is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Chapter 1: Physicochemical Properties of Amikhelline Hydrochloride - The Foundation for Method Development

A thorough understanding of the physicochemical properties of amikhelline hydrochloride is the cornerstone of developing effective analytical methods.[1]

  • Chemical Structure: Amikhelline hydrochloride's structure is characterized by a furochromone core, which contains a chromophore that absorbs ultraviolet (UV) light. This property is the basis for its quantification by UV-Vis spectrophotometry.

  • Solubility: As a hydrochloride salt, amikhelline is designed for improved aqueous solubility.[1] This facilitates its preparation in various solvents, a critical consideration for both spectrophotometric and chromatographic techniques.

  • Molecular Formula and Weight: The molecular formula of amikhelline hydrochloride is C18H21NO5.ClH, with a molecular weight of 367.82 g/mol .[4] This information is essential for preparing standard solutions of known concentrations.

Chapter 2: Candidate Assay Techniques for Amikhelline Hydrochloride

Based on the physicochemical properties of amikhelline hydrochloride, two primary analytical techniques are proposed for its quantification:

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a quantitative technique that measures the absorption of UV or visible light by a substance in solution. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. The furochromone core of amikhelline hydrochloride is expected to exhibit strong UV absorbance, making this a suitable and accessible method for its quantification.

Advantages:

  • Simple, rapid, and cost-effective.

  • Widely available instrumentation.

Limitations:

  • Lower specificity compared to chromatographic methods; potential for interference from other UV-absorbing compounds in a complex matrix.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is a powerful separation technique that separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This method offers high specificity and is capable of separating amikhelline hydrochloride from potential impurities and degradation products.

Advantages:

  • High specificity and resolution.

  • High sensitivity and accuracy.

  • Suitable for stability-indicating assays.

Limitations:

  • More complex instrumentation and method development compared to spectrophotometry.

  • Higher cost per sample.

Chapter 3: Experimental Protocols for Assay Development

The following protocols are provided as a starting point for method development and should be optimized as needed.

Protocol for UV-Vis Spectrophotometric Assay
  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of amikhelline hydrochloride reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Dilute the standard stock solution with methanol to a concentration of 10 µg/mL.

    • Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer with methanol as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of dilutions from the standard stock solution to obtain concentrations ranging from 2 to 20 µg/mL.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot a graph of absorbance versus concentration and determine the linearity and regression equation.

  • Assay of a Sample Solution:

    • Prepare a sample solution of amikhelline hydrochloride in methanol at an expected concentration within the calibration range.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of amikhelline hydrochloride in the sample using the regression equation from the calibration curve.

Protocol for RP-HPLC Assay
  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The exact ratio should be optimized for best peak shape and retention time.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: The λmax determined from the spectrophotometric analysis.

    • Injection Volume: 20 µL

  • Preparation of Standard Solution (50 µg/mL):

    • Accurately weigh approximately 5 mg of amikhelline hydrochloride reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Preparation of Calibration Curve:

    • Prepare a series of dilutions from the standard solution to obtain concentrations ranging from 5 to 100 µg/mL.

    • Inject each solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration and determine the linearity and regression equation.

  • Assay of a Sample Solution:

    • Prepare a sample solution of amikhelline hydrochloride in the mobile phase at an expected concentration within the calibration range.

    • Inject the sample solution into the HPLC system and record the peak area.

    • Calculate the concentration of amikhelline hydrochloride in the sample using the regression equation from the calibration curve.

Chapter 4: Cross-Validation of the Developed Assays - A Framework for Trustworthy Data

Once both the UV-Vis spectrophotometric and RP-HPLC methods have been developed and optimized, a cross-validation study should be performed to compare their performance characteristics. This is done by analyzing the same set of samples using both methods and comparing the results.

The Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_uv UV-Vis Spectrophotometry cluster_hplc RP-HPLC cluster_validation Validation & Comparison Sample Bulk Drug/Formulation UV_Analysis Analyze Samples (n=6) Sample->UV_Analysis HPLC_Analysis Analyze Samples (n=6) Sample->HPLC_Analysis StdStock Standard Stock Solution StdStock->UV_Analysis StdStock->HPLC_Analysis SpikedSamples Spiked Placebo Samples SpikedSamples->UV_Analysis SpikedSamples->HPLC_Analysis UV_Data UV-Vis Results UV_Analysis->UV_Data Validation Perform Validation (ICH Q2(R2)) UV_Data->Validation HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data HPLC_Data->Validation Comparison Statistical Comparison (t-test, F-test) Validation->Comparison Conclusion Method Equivalency Decision Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Validation Parameters and Acceptance Criteria (ICH Q2(R2))

The following validation parameters should be assessed for both methods according to ICH Q2(R2) guidelines.[2][3][5][6][7]

Parameter Purpose Acceptance Criteria
Specificity To assess the ability of the method to measure the analyte in the presence of other components.For HPLC, the amikhelline peak should be well-resolved from other peaks. For UV-Vis, the spectrum of the sample should be similar to the standard.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Established from linearity, accuracy, and precision studies.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay): RSD ≤ 2% - Intermediate Precision (Inter-assay): RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically 3.3 x (standard deviation of the response / slope of the calibration curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically 10 x (standard deviation of the response / slope of the calibration curve).
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or flow rate are slightly varied.
Data Comparison and Interpretation

A key aspect of cross-validation is the direct comparison of the quantitative results obtained from both methods for the same samples.

Table 1: Comparison of Assay Results for Amikhelline Hydrochloride Samples

Sample ID UV-Vis Assay (% Label Claim) RP-HPLC Assay (% Label Claim) % Difference
Batch A99.5100.1-0.6
Batch B101.2100.8+0.4
Batch C98.999.2-0.3
Mean 99.87100.03
RSD (%) 1.200.81

Statistical tests, such as the Student's t-test (to compare means) and the F-test (to compare variances), should be employed to determine if there is a statistically significant difference between the results obtained from the two methods.

Method Performance Comparison UV_Vis UV-Vis Spectrophotometry + Simplicity + Cost-Effective + High Throughput - Lower Specificity - Prone to Interference HPLC RP-HPLC + High Specificity + High Sensitivity + Stability Indicating - Higher Complexity - Higher Cost Parameters {Validation Parameters|+ Specificity + Linearity + Accuracy + Precision + Robustness} Parameters->UV_Vis Compare Parameters->HPLC Compare

Caption: Comparison of UV-Vis and HPLC performance attributes.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the quality and reliability of data in pharmaceutical analysis. For a compound like amikhelline hydrochloride with limited established analytical monographs, a systematic approach to method development and validation is essential. By developing and cross-validating both a simple, rapid UV-Vis spectrophotometric method and a specific, robust RP-HPLC method, researchers can be confident in their quantitative results. The choice of which method to use for routine analysis will depend on the specific application, with UV-Vis being suitable for high-throughput screening of pure substances and RP-HPLC being the method of choice for stability studies and the analysis of complex formulations.

References

  • Amikhelline - Grokipedia. (n.d.).
  • Amitriptyline Hydrochloride Tablets. (n.d.). Japanese Pharmacopoeia.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency.
  • Validation of analytical procedures q2(r2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • RP-HPLC Determination of Amitriptyline Hydrochloride in Tablet Formulations and Urine. (2015). ResearchGate.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Amitriptyline Hydrochloride and Methylcobalamin in Bulk and Tablet Dosage Form. (2023). International Journal of Pharmaceutical Research and Applications.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Development and Validation of a Spectrophotometric method for estimation of Amitriptyline Hydrochloride in Bulk and Tablet Dosage Form. (2013). International Journal of Drug Development & Research.
  • Amitriptyline Hydrochloride. (n.d.). PubChem.
  • Ultraviolet Spectrophotometric Method for the Determination of Amitriptyline Hydrochloride. (2022). Zhurnal Prikladnoii Spektroskopii.
  • Validated and Sensitive Spectrophotometric Method for the Determination of Amitriptyline Hydrochloride. (2013). Hilaris Publisher.
  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. (2017). Journal of Pharmaceutical Research.
  • Amyleine hydrochloride. (n.d.). PubChem.
  • AMIKHELLINE HYDROCHLORIDE. (n.d.). GSRS.

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Validation

Benchmarking Amikhelline Hydrochloride: A Comparative Analysis of Smooth Muscle Relaxants

As drug development professionals and application scientists, we frequently evaluate novel antispasmodic scaffolds against established clinical gold standards. While benzylisoquinoline derivatives like papaverine and dro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we frequently evaluate novel antispasmodic scaffolds against established clinical gold standards. While benzylisoquinoline derivatives like papaverine and drotaverine have dominated the landscape of smooth muscle relaxation, furanochromone derivatives offer an alternative mechanistic paradigm.

This guide provides an in-depth, objective benchmarking of amikhelline hydrochloride —a synthetic, water-soluble derivative of the natural alkaloid khellin—against papaverine and drotaverine. By dissecting their pharmacological profiles and detailing the experimental workflows required to validate their efficacy, this document serves as a comprehensive resource for researchers optimizing antispasmodic therapeutics.

Mechanistic Profiling: Divergent Pathways to Relaxation

To accurately benchmark these compounds, we must first understand the causality behind their physiological effects. Smooth muscle contraction is fundamentally driven by intracellular calcium ( Ca2+ ) binding to calmodulin, which activates Myosin Light Chain Kinase (MLCK). Relaxation is achieved either by restricting Ca2+ influx or by elevating cyclic nucleotides (cAMP/cGMP), which activate kinases (PKA/PKG) that subsequently inhibit MLCK.

Amikhelline Hydrochloride

Originally developed as a coronary vasodilator, amikhelline hydrochloride (CAS 40709-23-7) was engineered by adding a diethylaminoethoxy side chain to the chromone core of 1 to drastically enhance aqueous solubility[2]. Amikhelline exerts a dual-action profile. Primarily, it acts as a non-specific inhibitor of 3, reducing Ca2+ influx and intracellular mobilization. Secondarily, it possesses unique antimitotic properties by intercalating into double-stranded DNA and inhibiting DNA polymerase, making it a compound of interest in cellular proliferation studies[2].

Papaverine

4 is the prototypical benzylisoquinoline alkaloid. It acts as a non-selective phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP and cGMP, it forces the activation of PKA and PKG, leading to robust, broad-spectrum smooth muscle relaxation across vascular, biliary, and gastrointestinal tissues.

Drotaverine

A structural analogue of papaverine, 5 was developed to improve target specificity. It selectively inhibits Phosphodiesterase-4 (PDE4). Because PDE4 is highly expressed in gastrointestinal and genitourinary smooth muscle but less so in the myocardium, drotaverine provides potent spasmolytic action without the systemic cardiovascular side effects (e.g., hypotension) frequently observed with papaverine.

Comparative Pharmacology Data

The following table summarizes the quantitative and qualitative benchmarking data essential for experimental design.

ParameterAmikhelline HydrochloridePapaverineDrotaverine
Chemical Class Furanochromone derivativeBenzylisoquinoline alkaloidBenzylisoquinoline derivative
Primary Target Voltage-gated Ca2+ channelsNon-selective PDESelective PDE4
Secondary Target DNA Intercalation (Antimitotic)Direct Ca2+ channel block (mild)Allosteric Ca2+ channel block
Aqueous Solubility High (Hydrochloride salt)ModerateModerate to High
Tissue Selectivity Low (Broad vascular/GI)Low (Systemic smooth muscle)High (GI, Biliary, Genitourinary)
Primary Utility Experimental / ResearchClinical (Vasospasm, Erectile dysfunction)Clinical (GI colic, Dysmenorrhea)

Signaling Pathway Visualization

To conceptualize how these distinct chemical entities converge on the same physiological endpoint (relaxation), we map their interactions with the intracellular contractile machinery.

G Relaxants Smooth Muscle Relaxants (Amikhelline, Papaverine, Drotaverine) PDE_Inhib PDE Inhibition (Papaverine, Drotaverine) Relaxants->PDE_Inhib Ca_Block Ca2+ Channel Blockade (Amikhelline) Relaxants->Ca_Block cAMP_cGMP ↑ cAMP / cGMP Levels PDE_Inhib->cAMP_cGMP Ca_Dec ↓ Intracellular Ca2+ Ca_Block->Ca_Dec Kinases Activation of PKA / PKG cAMP_cGMP->Kinases CaM ↓ Ca2+-Calmodulin Complex Ca_Dec->CaM MLCK Inhibition of MLCK Kinases->MLCK CaM->MLCK Relaxation Smooth Muscle Relaxation MLCK->Relaxation

Mechanistic pathways of smooth muscle relaxation via PDE inhibition and Ca2+ channel blockade.

Experimental Workflows: Self-Validating Methodologies

To objectively benchmark amikhelline against papaverine and drotaverine, researchers must employ functional ex vivo assays. Cell lines often downregulate critical receptor-effector coupling mechanisms; therefore, isolated tissue preparations remain the gold standard.

Below is the optimized methodology for differentiating a Ca2+ channel blocker (Amikhelline) from PDE inhibitors (Papaverine/Drotaverine).

Protocol: Ex Vivo Isometric Tension Recording (Guinea Pig Taenia Coli)

Rationale: We utilize high- K+ ( 60 mM ) depolarizing solutions to selectively open voltage-dependent calcium channels (VDCCs). If a compound's relaxant effect is highly potent in high- K+ contracted tissues, it indicates a primary Ca2+ channel blocking mechanism (Amikhelline). Conversely, PDE inhibitors (Drotaverine) will show pronounced efficacy against receptor-mediated contractions (e.g., Carbachol-induced) where intracellular Ca2+ release and Ca2+ sensitization play larger roles.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Euthanize male guinea pigs (250-300g) following approved IACUC protocols.

    • Isolate the taenia coli from the caecum. Cut into 1.5 cm longitudinal strips.

  • Organ Bath Setup:

    • Suspend the strips in 10 mL organ baths containing Krebs-Henseleit solution (pH 7.4) maintained at 37°C.

    • Aerate continuously with a 95% O2​ / 5% CO2​ gas mixture to maintain physiological pH and tissue viability.

    • Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Induction of Spasm (The Stimulus):

    • Replace the standard buffer with a high- K+ Krebs solution ( 60 mM KCl , with equimolar substitution of NaCl to maintain osmolarity).

    • Allow the tissue to reach a sustained tonic contraction plateau (typically 15-20 minutes).

  • Drug Application (Cumulative Concentration-Response):

    • Add the test compounds (Amikhelline HCl, Papaverine, or Drotaverine) cumulatively to the bath in half-log increments from 10−8 M to 10−4 M .

    • Wait for the relaxation response to plateau before adding the next concentration.

  • Self-Validating Control Loop (Critical Step):

    • Viability Washout: After the final concentration, wash the tissue 3 times with fresh standard Krebs-Henseleit buffer and allow a 30-minute recovery phase.

    • Re-challenge: Re-induce contraction with 60 mM KCl .

    • Validation Metric: If the tissue fails to achieve at least 80% of its initial contractile force, the data point must be discarded. Failure to recover indicates that the "relaxation" observed was actually due to tissue toxicity or irreversible receptor damage, rather than true physiological antagonism.

Data Interpretation: Calculate the IC50​ (concentration causing 50% relaxation of the induced tone) using non-linear regression. Amikhelline will demonstrate a steep dose-response curve in the high- K+ assay due to its direct action on Ca2+ influx, whereas drotaverine will show superior potency in parallel assays using Carbachol as the spasmogen.

Conclusion & Translational Outlook

Benchmarking amikhelline hydrochloride against papaverine and drotaverine highlights the importance of target specificity in drug development. While papaverine and drotaverine dominate clinical applications due to their potent PDE inhibition and favorable pharmacokinetic profiles, amikhelline remains a highly valuable experimental tool. Its dual ability to modulate calcium channels and intercalate DNA provides a unique scaffold for researchers developing multi-target drugs, particularly in conditions where smooth muscle proliferation and spasm co-occur (e.g., vascular remodeling, specific oncological models).

By employing rigorous, self-validating ex vivo methodologies, application scientists can accurately map the pharmacodynamics of these compounds, ensuring robust data integrity for downstream translational research.

References

  • Grokipedia. "Amikhelline - Chemical Properties and Mechanism of Action." Grokipedia.
  • Patsnap Synapse. "What is the mechanism of Khellin?" Patsnap.
  • PubMed. "Relaxant actions of khellin on vascular smooth muscle." National Institutes of Health (NIH).
  • Patsnap Synapse. "What is the mechanism of Drotaverine Hydrochloride?" Patsnap.
  • PMC. "Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application." National Institutes of Health (NIH).

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Safety & Regulatory Compliance

Safety

Amikhelline hydrochloride proper disposal procedures

Amikhelline Hydrochloride: Comprehensive Safety, Handling, and Disposal Protocol As a synthetic, water-soluble derivative of the furanochromone alkaloid khellin, amikhelline hydrochloride (CAS 40709-23-7) is primarily ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Amikhelline Hydrochloride: Comprehensive Safety, Handling, and Disposal Protocol

As a synthetic, water-soluble derivative of the furanochromone alkaloid khellin, amikhelline hydrochloride (CAS 40709-23-7) is primarily utilized in experimental pharmacology as an antimitotic and antispasmodic agent[1]. While its enhanced aqueous solubility makes it advantageous for laboratory and parenteral applications, its mechanism of action—intercalating into double-stranded DNA and inhibiting DNA polymerase—classifies it as a highly hazardous cytotoxic compound[1][2].

For researchers, environmental health and safety (EHS) officers, and drug development professionals, improper handling or disposal of amikhelline poses severe mutagenic and environmental risks. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and terminal destruction of amikhelline hydrochloride, grounded in global environmental protection standards for antineoplastic waste[3][4].

Chemical Profile & Hazard Rationale

To design an effective safety protocol, one must first understand the causality behind the chemical's hazard profile. Amikhelline is not neutralized by standard chemical deactivation (such as bleach or basic hydrolysis) because its core furanochromone structure remains environmentally persistent and biologically active.

When introduced to biological systems, amikhelline acts as a DNA intercalator[2]. It inserts itself between the planar base pairs of double-stranded DNA, structurally distorting the helix. This distortion physically blocks DNA polymerase from advancing during replication, leading to cell cycle arrest and apoptosis[1][2]. Because of this indiscriminate antimitotic activity, any occupational exposure (via inhalation of powder, percutaneous absorption, or ingestion) carries severe cytotoxic and potential mutagenic risks[5].

MOA A Amikhelline Hydrochloride (Furanochromone Derivative) B Cellular Entry & Nuclear Localization A->B C DNA Intercalation (Binds Double-Stranded DNA) B->C D Inhibition of DNA Polymerase C->D E Disruption of DNA Replication D->E F Antimitotic Effect / Cytotoxicity E->F

Amikhelline hydrochloride mechanism of action: DNA intercalation leading to cytotoxicity.

Operational Safety & Handling Plan

Before generating any waste, strict engineering controls and personal protective equipment (PPE) must be established. Because amikhelline hydrochloride often presents as a solid powder[1], aerosolization during weighing or reconstitution is the primary exposure vector.

Table 1: Mandatory Handling Controls for Amikhelline
Control CategorySpecificationRationale
Engineering Controls Class II, Type B2 Biological Safety Cabinet (BSC) or dedicated Chemical Fume Hood.100% exhaust to the outside prevents recirculation of cytotoxic dust into the laboratory environment.
Hand Protection Double-gloving with ASTM D6978-tested chemotherapy gloves.Prevents percutaneous absorption. Outer glove must be discarded immediately if contaminated.
Body Protection Disposable, lint-free, impermeable isolation gown with closed front and knit cuffs.Protects street clothing and skin from micro-spills and aerosolized powder.
Respiratory/Eye N95/P100 respirator and indirect-vented safety goggles (if handled outside a BSC).Prevents mucosal absorption and inhalation of fine particulate matter.

Step-by-Step Disposal Procedures

Amikhelline must be managed strictly as antineoplastic/cytotoxic waste [3][5]. It falls under stringent environmental regulations (such as EPA RCRA guidelines in the US or equivalent international hazardous waste directives) because trace amounts can contaminate water tables and harm aquatic life[4][6].

Step 1: Segregation at the Source Do not mix amikhelline waste with standard biological, infectious, or general chemical waste. Segregate into two distinct streams:

  • Trace-Contaminated Waste: Empty vials, used PPE (gloves, gowns), pipette tips, and alcohol swabs that contain less than 3% of the chemical by weight[6].

  • Bulk Waste: Unused powder, expired stock, saturated solutions, or heavily contaminated spill cleanup materials[6].

Step 2: Containment & Packaging

  • Place all trace and bulk waste into rigid, puncture-resistant, and leak-proof containers specifically designated for cytotoxic waste (commonly color-coded purple or yellow, depending on regional EPA guidelines)[7][8].

  • Containers must be clearly labeled with the "Cytotoxic Hazard" symbol and the chemical name[8].

  • Never use reusable containers for amikhelline waste; the risk of residual contamination is too high[7][8].

Step 3: Terminal Destruction (Incineration) Autoclaving, chemical inertization, and standard landfilling are strictly prohibited for amikhelline[3]. Autoclaving merely aerosolizes the compound, and landfilling leads to groundwater leaching[3].

  • Requirement: Amikhelline must be destroyed via high-temperature, dual-chamber incineration [3][4].

  • Parameters: The primary chamber combusts the material, while the secondary chamber (after-burner) must operate at temperatures exceeding 1,100°C (2,012°F) to completely break down the aerosolized furanochromone rings and prevent toxic flue gas emissions[3][9].

Disposal Gen Waste Generation (Trace & Bulk) Seg Segregation (Cytotoxic Stream) Gen->Seg Cont Containment (Rigid, Sealed Bins) Seg->Cont Trans Licensed Transport (Hazardous Manifest) Cont->Trans Inc Dual-Chamber Incineration (>1100°C) Trans->Inc

Standardized operational workflow for the containment and destruction of amikhelline waste.

Spill Response and Decontamination Protocol

In the event of an amikhelline hydrochloride spill, immediate containment is critical to prevent laboratory-wide contamination.

  • Isolate the Area: Evacuate non-essential personnel and restrict access.

  • Don Spill PPE: Equip a full-face respirator (or N95 with goggles), double chemo-rated gloves, and impermeable shoe covers.

  • Containment:

    • For Powders: Gently cover the powder with damp, absorbent pads (using water or a 50/50 water/isopropanol mix) to prevent aerosolization. Do not sweep.

    • For Liquids: Cover with highly absorbent, inert materials (e.g., spill control pillows or vermiculite).

  • Collection: Use disposable scoops to collect the saturated pads/absorbents. Place all materials directly into a heavy-duty cytotoxic waste bag, then into a rigid cytotoxic waste bin[8].

  • Decontamination: Wash the surface three times with a high-pH detergent solution, followed by a thorough water rinse. Standard bleach is insufficient for complete chemical deactivation of furanochromones and should only be used as a secondary biological decontaminant if required.

  • Disposal of Cleanup Gear: All PPE worn during the cleanup must be treated as bulk cytotoxic waste[5].

Table 2: Quantitative Disposal Parameters
ParameterSpecificationRegulatory Alignment
Trace Waste Threshold < 3% of original volume/weightEPA / RCRA Guidelines[6]
Incineration Temperature > 1,100°C (Secondary Chamber)WHO / EPA Best Practices[3][9]
Storage Temperature 0–4 °C (Short term), -20 °C (Long term)Compound Stability Guidelines[1]
Max Accumulation Time < 90 DaysRCRA Hazardous Waste Standards[10]

References

  • Grokipedia. (2026). Amikhelline. Retrieved from [Link]

  • Wikipedia. (2026). Amikhelline. Retrieved from [Link]

  • Logistics Operational Guide. Medical Waste Management. Retrieved from [Link]

  • World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices. Retrieved from[Link]

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